molecular formula C8H6BrFO3 B1292709 5-Bromo-2-fluoro-4-methoxybenzoic acid CAS No. 949014-42-0

5-Bromo-2-fluoro-4-methoxybenzoic acid

Cat. No.: B1292709
CAS No.: 949014-42-0
M. Wt: 249.03 g/mol
InChI Key: DSLNYARFEZMGKA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNYARFEZMGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647413
Record name 5-Bromo-2-fluoro-4-methoxybenzoic acid
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Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949014-42-0
Record name 5-Bromo-2-fluoro-4-methoxybenzoic acid
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Record name 5-bromo-2-fluoro-4-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-2-fluoro-4-methoxybenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from closely related isomers and analogous compounds to provide a predictive framework for its characteristics. All data is presented in a structured format to facilitate easy reference and comparison. Detailed experimental protocols for its potential synthesis and characterization are also provided.

Core Chemical Properties

PropertyThis compound4-Bromo-2-fluoro-5-methoxybenzoic acid3-Bromo-5-fluoro-2-methoxybenzoic acid[1]5-Bromo-4-methoxy-2-methylbenzoic Acid[2]
CAS Number 949014-42-01620677-51-11254340-71-0875245-69-5
Molecular Formula C₈H₆BrFO₃C₈H₆BrFO₃C₈H₆BrFO₃C₉H₉BrO₃
Molecular Weight 249.03 g/mol 249.03 g/mol 249.03 g/mol 245.07 g/mol
Appearance Not specified (likely a solid)SolidNot specifiedNot specified
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available
Solubility Not experimentally determined. Expected to have low solubility in water and higher solubility in polar organic solvents like alcohols, ethers, and acetone.Not specifiedNot specifiedNot specified
Purity Not specified98%≥97%[1]Not specified
InChI Key Not availableFVWAPKQBDVSQKV-UHFFFAOYSA-NNot availableNot available

Spectroscopic Data (Reference)

Specific spectroscopic data for this compound is not available. The following tables provide data for structurally related compounds to serve as a reference for spectral interpretation.

NMR Spectroscopy (Reference Data)
Compound1H NMR (Solvent)13C NMR (Solvent)
4-Methoxybenzoic acid [3](CDCl₃, 600 MHz) δ: 8.07 (d, J=8.9 Hz, 2H), 6.95 (d, J=8.9 Hz, 2H), 3.88 (s, 3H), 11.8 (br s, 1H).(DMSO-d₆) δ: 167.3, 163.2, 131.5, 123.6, 113.8, 55.5.
2-Bromo-5-methoxybenzoic acid [4](DMSO-d₆) δ: 7.43 (d, J=3.0 Hz, 1H), 7.27 (dd, J=8.8, 3.0 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 3.78 (s, 3H), 13.0 (br s, 1H).Not available
Infrared (IR) Spectroscopy (Reference Data)
CompoundKey IR Absorptions (cm⁻¹)
4-Methoxybenzoic acid [5][6]~3000 (O-H stretch, broad), 2950-2850 (C-H stretch), 1680 (C=O stretch), 1605, 1575 (C=C aromatic stretch), 1250 (C-O stretch).
2-Amino-5-bromobenzoic acid [7]FT-IR and FT-Raman spectra have been recorded and analyzed.[7]
Mass Spectrometry (MS) (Reference Data)
CompoundKey m/z Peaks (Ionization Mode)
p-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester [8](EI) m/z: 326/324 (M+), 135 (base peak).
o-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester [9](EI) m/z: 326/324 (M+), 135 (base peak).

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed synthetic route based on established bromination reactions of substituted benzoic acids.

Reaction: Bromination of 2-fluoro-4-methoxybenzoic acid.

Materials:

  • 2-fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in dichloromethane.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the solution while stirring.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-fluoro-4-methoxybenzoic acid 2-fluoro-4-methoxybenzoic acid Reaction Mixture Reaction Mixture 2-fluoro-4-methoxybenzoic acid->Reaction Mixture N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction Mixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Mixture DCM DCM DCM->Reaction Mixture Quenching (Na2SO3) Quenching (Na2SO3) Reaction Mixture->Quenching (Na2SO3) Liquid-Liquid Extraction Liquid-Liquid Extraction Quenching (Na2SO3)->Liquid-Liquid Extraction Drying (MgSO4) Drying (MgSO4) Liquid-Liquid Extraction->Drying (MgSO4) Filtration & Concentration Filtration & Concentration Drying (MgSO4)->Filtration & Concentration Recrystallization Recrystallization Filtration & Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Proposed synthesis workflow for this compound.

Characterization Methods

The following are general protocols for the structural elucidation and purity assessment of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include two aromatic protons (likely doublets or doublet of doublets due to F-H coupling), a methoxy singlet, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would include aromatic carbons (some showing C-F coupling) and carbons for the methoxy and carboxylic acid groups.

  • ¹⁹F NMR Acquisition: Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions: Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.

3.2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Analysis: Determine the molecular weight and isotopic pattern. The presence of bromine should result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: Workflow for the characterization of this compound.

Safety and Handling

Specific safety data for this compound is not available. The following information is based on the hazard statements for the closely related compound 4-Bromo-2-fluoro-5-methoxybenzoic acid.

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
H315Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
H319Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H335May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and with appropriate personal protective equipment.

References

A Technical Guide to 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its structural features, including a bromine atom, a fluorine atom, and a methoxy group on the aromatic ring, make it a compound of interest for medicinal chemistry and materials science. The unique substitution pattern can influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its potential biological activity and application as a synthetic building block.

Chemical and Physical Properties

While specific quantitative data for this compound is not available, structural information has been identified. The properties of its isomers can provide an estimation of its characteristics.

Table 1: Structural and Predicted Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrFO₃PubChemLite[1]
SMILES COC1=C(C=C(C(=C1)F)C(=O)O)BrPubChemLite[1]
InChI InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)PubChemLite[1]
InChIKey DSLNYARFEZMGKA-UHFFFAOYSA-NPubChemLite[1]
Monoisotopic Mass 247.94843 DaPubChemLite[1]
Predicted XlogP 2.2PubChemLite[1]

Table 2: Physicochemical Properties of Isomeric and Related Compounds

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
5-Bromo-2-fluorobenzoic acid146328-85-0219.01141-145
4-Bromo-5-fluoro-2-methoxybenzoic acid1780187-45-2249.04Not available
3-Bromo-5-fluoro-2-methoxybenzoic acid1254340-71-0249.03Not available
5-Bromo-2-fluoro-3-methoxybenzoic acid1782260-95-0249.04Not available
5-Fluoro-2-methoxybenzoic acid394-04-7170.1487-91

Potential Synthesis Routes

A definitive synthesis protocol for this compound is not documented in the available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis would likely start from a readily available substituted benzene derivative, followed by a series of functional group transformations.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the bromination of a fluorinated methoxybenzoic acid precursor. The choice of brominating agent and reaction conditions would be crucial to ensure the desired regioselectivity.

Synthetic Workflow Start 2-Fluoro-4-methoxybenzoic Acid Bromination Bromination Start->Bromination NBS or Br₂ Purification Purification Bromination->Purification Recrystallization or Chromatography Product This compound Purification->Product

A potential synthetic workflow for this compound.

Experimental Protocol (General, based on related syntheses):

The following is a generalized protocol for the bromination of a substituted benzoic acid, which could be adapted for the synthesis of this compound.

  • Dissolution: Dissolve the starting material (e.g., 2-fluoro-4-methoxybenzoic acid) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution. The reaction may require a catalyst, such as iron(III) bromide.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). The product may precipitate out of the solution or require extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Applications in Research and Drug Development

While there is no specific information on the applications of this compound, its structural motifs are present in molecules with known biological activities. Benzoic acid derivatives are widely used as key intermediates in the synthesis of pharmaceuticals.

  • As a Synthetic Intermediate: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into more complex molecules. The bromo and fluoro substituents can also serve as handles for further functionalization through cross-coupling reactions.

  • Potential Biological Activity: Halogenated benzoic acids are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound may confer unique biological properties that warrant investigation. For instance, some brominated and chlorinated benzoic acid derivatives have shown anti-inflammatory effects in primary microglial cells.[2]

Signaling Pathway Context (Hypothetical):

Given that many benzoic acid derivatives act as enzyme inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways involved in disease. For example, they could potentially be developed as inhibitors of kinases or other enzymes implicated in cancer or inflammatory diseases.

Signaling Pathway Ligand Bioactive Derivative Receptor Target Enzyme (e.g., Kinase) Ligand->Receptor Inhibition Product Phosphorylated Substrate Receptor->Product Catalysis Substrate Substrate Substrate->Receptor Response Cellular Response (e.g., Proliferation, Inflammation) Product->Response

Hypothetical inhibition of an enzyme-mediated signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. However, based on similar compounds, it should be handled with care in a laboratory setting. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry and drug discovery. While detailed information about this specific molecule is scarce, the chemistry of its structural isomers suggests that it can serve as a versatile building block for the synthesis of more complex molecules. Further research is needed to fully characterize its properties, develop efficient synthetic methods, and explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-bromo-2-fluoro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a published, step-by-step synthesis protocol for this specific molecule, this document outlines a scientifically robust, proposed method based on established chemical principles and analogous reactions found in the literature. The procedure details the electrophilic bromination of the readily available starting material, 2-fluoro-4-methoxybenzoic acid.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached via an electrophilic aromatic substitution reaction. The starting material, 2-fluoro-4-methoxybenzoic acid, possesses two activating groups (methoxy and fluoro) that direct incoming electrophiles. The methoxy group at the C4 position is a strong ortho, para-director, while the fluoro group at the C2 position is a weaker ortho, para-director. The powerful activating and directing effect of the methoxy group is expected to selectively direct the bromination to the C5 position, which is ortho to the methoxy group and meta to the fluoro and carboxylic acid groups, thus leading to the desired product with high regioselectivity.

Physicochemical Data

Quantitative data for the starting material and the final product are summarized below. It should be noted that while experimental data for the starting material is available, some data for the final product is predicted due to its absence in publicly available literature.

Table 1: Physicochemical Properties of Starting Material

PropertyValueReference
Compound Name 2-Fluoro-4-methoxybenzoic acid
CAS Number 394-42-3[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Appearance Solid
Melting Point 87-91 °C[2]
Topological Polar Surface Area 46.5 Ų[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Compound Name This compound
CAS Number 956149-65-8
Molecular Formula C₈H₆BrFO₃[3]
Molecular Weight 249.03 g/mol [4]
Appearance Solid[4]
Purity ≥95% (Commercially available sample)[5]
Monoisotopic Mass 247.94843 Da[3]
XLogP (Predicted) 2.2[3]
Topological Polar Surface Area 46.5 Ų[4]

Synthetic Pathway Diagram

The proposed synthesis involves a single-step bromination of 2-fluoro-4-methoxybenzoic acid.

Synthesis_Pathway Synthetic Pathway for this compound Start 2-Fluoro-4-methoxybenzoic acid Product This compound Start->Product Br2, Acetic Acid Room Temperature

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar bromination reaction of an activated aromatic system.[6] Researchers should perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction: While stirring the solution of the benzoic acid derivative at room temperature, add the bromine solution dropwise over a period of 1.5 hours. Ensure the reaction temperature does not exceed 25 °C. An ice bath can be used for cooling if necessary.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate.

  • Workup:

    • If any unreacted bromine remains (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite dropwise until the color disappears.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove acetic acid and inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow A Dissolve 2-fluoro-4-methoxybenzoic acid in glacial acetic acid B Add Br2 in acetic acid dropwise at RT A->B C Monitor reaction by TLC/HPLC B->C D Pour into ice water to precipitate product C->D E Quench excess Br2 with NaHSO3 D->E F Filter solid product E->F G Wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Filter and dry purified product H->I J Characterize final product (NMR, MS, MP) I->J

Caption: Step-by-step workflow for the synthesis and purification.

Safety Considerations

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Glacial Acetic Acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.

  • The reaction should be performed with adequate secondary containment to handle any potential spills.

  • Consult the Safety Data Sheets (SDS) for all chemicals used before starting the experiment.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and solvent choice, to achieve the best results.

References

Molecular Weight of 5-Bromo-2-fluoro-4-methoxybenzoic acid: A Technical Summary

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed breakdown of the molecular weight for 5-Bromo-2-fluoro-4-methoxybenzoic acid, a compound of interest for researchers and professionals in the fields of chemical synthesis and drug development.

Molecular Formula and Structure

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core with three substituents on the benzene ring: a bromine atom at position 5, a fluorine atom at position 2, and a methoxy group at position 4.

Based on this structure, the molecular formula is determined to be C₈H₆BrFO₃ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1]

Table 1: Atomic Composition and Weight

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.011[2][3][4][5]96.088
HydrogenH61.008[2][6][7][8][9]6.048
BromineBr179.904[10][11][12][13]79.904
FluorineF118.998[14][15][16]18.998
OxygenO315.999[2][17][18][19][20]47.997
Total 249.035

Conclusion

The calculated molecular weight of this compound is 249.035 g/mol . This value is consistent with the molecular weights of its isomers, such as 4-Bromo-2-fluoro-5-methoxybenzoic acid and 3-Bromo-5-fluoro-2-methoxybenzoic acid, which have the same molecular formula.[21][22] This information is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound in various analytical procedures.

References

A Technical Guide to the Potential Biological Activity of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated benzoic acid derivative. While direct experimental data on its biological activity is not extensively available in public literature, its structural motifs are present in various biologically active molecules. This technical guide provides a comprehensive analysis of its potential biological activity based on a structure-activity relationship (SAR) comparison with analogous compounds. We explore potential therapeutic applications, present comparative quantitative data from related molecules, and provide detailed experimental protocols for the validation of these predicted activities. This document aims to serve as a foundational resource for researchers interested in the synthesis and biological evaluation of this and similar compounds.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of a benzoic acid derivative are heavily influenced by the nature, position, and number of substituents on the aromatic ring. This compound possesses a unique combination of substituents—a bromine atom, a fluorine atom, and a methoxy group—that are known to modulate the physicochemical and pharmacological properties of a parent scaffold.

The incorporation of halogens, such as bromine and fluorine, is a well-established strategy in drug design to enhance potency, metabolic stability, and membrane permeability. The methoxy group can influence receptor binding and the overall electronic properties of the molecule. This guide will dissect the potential contributions of these functional groups to predict the biological activities of this compound and provide a roadmap for its experimental investigation.

Structural Analysis and Inferred Pharmacological Properties

The structure of this compound suggests several potential pharmacological properties based on the individual contributions of its substituents:

  • Benzoic Acid Core: The carboxylic acid group is a key pharmacophore that can participate in hydrogen bonding with biological targets, such as the active sites of enzymes.

  • Bromine and Fluorine Atoms: Halogenation can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both bromine and fluorine may enhance binding affinity to protein targets through halogen bonding and other non-covalent interactions.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring, potentially affecting target interaction and metabolic pathways.

Based on these features, it is plausible to hypothesize that this compound could exhibit inhibitory activity against various enzymes or receptors.

Comparative Biological Activity of Structurally Related Compounds

To substantiate the predicted biological potential of this compound, this section presents quantitative data from structurally similar benzoic acid derivatives. This comparative analysis provides a basis for prioritizing experimental screening efforts.

Compound/Derivative ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/Kᵢ)Reference
Substituted Benzoic Acid DerivativesPhosphodiesterase-4 (PDE4) InhibitionPDE4 Enzyme AssayIC₅₀ values in the nanomolar to micromolar range[1]
para-Substituted Benzoic Acid DerivativesSlingshot Phosphatase InhibitionSSH1 Phosphatase AssayKᵢ ≈ 4 µM[2]
Phenolic Acids (Benzoic Acid Core)α-Amylase Inhibitionα-Amylase Activity AssayIC₅₀ = 17.30 ± 0.73 mM (for 2,3,4-trihydroxybenzoic acid)[3]
Diphenylamine-based Benzoic Acid DerivativesRetinoid X Receptor (RXR) Agonism/AntagonismHL-60 Cell Differentiation AssayVaries with substitution[4]
Quinazolinone-based Benzoic Acid DerivativesAnticancer ActivityMTT Assay against MCF-7 cellsIC₅₀ ≈ 100 µM/ml[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (serially diluted), and the enzyme. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate for a specific time, during which the substrate is converted to a product. The product formation can be measured continuously or at a fixed endpoint using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT/XTT)

This protocol is used to assess the effect of a compound on the viability and proliferation of cultured cells.

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a specific cell line.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

  • 96-well cell culture plate

  • Microplate reader

MTT Assay Protocol: [7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value can be calculated from the dose-response curve.

XTT Assay Protocol: [9][10]

  • Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.

  • XTT Addition: Add the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The XTT is reduced to a water-soluble orange formazan product.

  • Absorbance Measurement: Measure the absorbance directly at a wavelength of 450-500 nm.

  • Data Analysis: Similar to the MTT assay, calculate cell viability and the IC₅₀ value.

Visualizations of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for small molecule inhibitors with potential anticancer activity.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Inhibitor 5-Bromo-2-fluoro- 4-methoxybenzoic acid (Hypothetical Inhibitor) Inhibitor->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway.

Experimental Workflow for Biological Activity Screening

This workflow outlines the logical progression from initial screening to more detailed cellular analysis.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome A Synthesize or Procure This compound B Primary In Vitro Assay (e.g., Enzyme Inhibition Screen) A->B C Determine IC50 Value B->C D Cell Viability/Cytotoxicity Assay (MTT/XTT) C->D If active E Assess Anti-proliferative Effects D->E F Kinetic Studies for Enzyme Inhibition (Competitive, Non-competitive, etc.) E->F If potent G Western Blot for Pathway Analysis F->G H Data Analysis and Structure-Activity Relationship (SAR) Studies G->H

Caption: A general workflow for the screening and characterization of a novel compound.

Structure-Activity Relationship (SAR) Logic Diagram

This diagram illustrates the conceptual basis of SAR, which underpins the predictions in this guide.

SAR_Logic cluster_substituents Substituents Core Benzoic Acid Scaffold Compound 5-Bromo-2-fluoro- 4-methoxybenzoic acid Core->Compound Bromo Bromine Bromo->Compound Fluoro Fluorine Fluoro->Compound Methoxy Methoxy Methoxy->Compound Activity Potential Biological Activity (e.g., Enzyme Inhibition, Anticancer, Anti-inflammatory) Compound->Activity Leads to

Caption: A diagram showing how structural components contribute to potential biological activity.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, a comparative analysis of structurally related compounds suggests its potential as a biologically active molecule, possibly as an enzyme inhibitor with applications in areas such as oncology or inflammatory diseases. The presence of bromo, fluoro, and methoxy substituents on the benzoic acid core provides a strong rationale for this hypothesis.

The immediate future direction for research on this compound should involve its synthesis and subsequent evaluation in a panel of in vitro and cell-based assays, such as those detailed in this guide. The results of these experiments will be crucial in validating the predicted activities and in determining the therapeutic potential of this compound. Further derivatization of this scaffold could also lead to the discovery of novel compounds with improved potency and selectivity.

References

5-Bromo-2-fluoro-4-methoxybenzoic acid structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structural Analogs of 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Introduction

In the landscape of modern drug discovery, functionalized chemical intermediates serve as the foundational blueprints for novel therapeutic agents. Among these, this compound and its structural analogs represent a class of compounds with significant potential. The unique substitution pattern on the benzoic acid core—featuring bromine and fluorine atoms, a methoxy group, and a carboxylic acid moiety—provides a versatile scaffold for chemical modification.[1] This arrangement of functional groups allows for diverse synthetic transformations, enabling medicinal chemists to develop complex molecular architectures with tailored pharmacological properties.

The bromine atom is particularly useful as it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[2] Modifications to the carboxylic acid group, such as amidation or esterification, can significantly influence a drug candidate's solubility, bioavailability, and metabolic stability. Derivatives of this scaffold have shown promise in various therapeutic areas, including the development of anti-inflammatory agents, anticancer agents, and specific enzyme inhibitors.[1][3] This technical guide provides a comprehensive overview of the known structural analogs, their synthesis, biological activities, and the structure-activity relationships that govern their function.

Structural Analogs and Potential Therapeutic Applications

The strategic modification of the this compound scaffold has led to a variety of analogs with diverse biological activities. The substituents influence the electronic and lipophilic properties of the molecule, which are critical for target binding and pharmacokinetic profiles.[1] Many derivatives have been investigated as kinase inhibitors, a major class of drugs used in oncology.[4][5][6]

Compound/Analog ClassCore Structure VariationReported/Potential Therapeutic Application(s)Reference(s)
5-Bromo-2-fluorobenzoic Acid DerivativesRemoval of the 4-methoxy groupPrecursors for anti-inflammatory and anticancer agents.
3,5-Dibromo-4-methoxybenzoic Acid DerivativesSubstitution of 2-fluoro with 3-bromoAnticancer (kinase inhibitors), anti-inflammatory.[1][7]
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidSubstitution of 2-fluoro with 2-chloro and esterification of the carboxylic acidKey intermediate for SGLT2 inhibitors for diabetes therapy.[8][9]
6-Bromo-7-fluoro-quinazolin-4(3H)-one DerivativesCyclization of the core into a quinazolinoneOncology: PARP inhibitors, Kinase inhibitors (e.g., EGFR, VEGFR).[3]
N-(methoxyphenyl)benzenesulphonamidesReplacement of the carboxylic acid with a sulfonamide linkageAnticancer (tubulin polymerization inhibitors).[10]
2-Phenoxybenzamide DerivativesAmide formation and linkage to a phenoxy groupAntiplasmodial (antimalarial).[11]

Experimental Protocols: Synthesis of Key Analogs

The synthesis of structural analogs often involves leveraging the reactivity of the functional groups on the benzoic acid ring. Below are detailed protocols for the preparation of representative derivatives.

Protocol 1: General Amide Synthesis from 3,5-Dibromo-4-methoxybenzoic Acid

This protocol details the formation of an amide bond, a common strategy to generate libraries of derivatives for biological screening.[1]

  • Activation of Carboxylic Acid: To a solution of 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one

This method describes the synthesis of a key quinazolinone intermediate from a related anhydride, which is a privileged structure in drug discovery.[3]

  • Reactant Mixture: A mixture of 5-bromo-4-fluoroisatoic anhydride (1 equivalent) and formamide (4 equivalents) is prepared.

  • Heating: The mixture is stirred at 130 °C for 4 hours.

  • Monitoring: The reaction is monitored by TLC for completion.

  • Precipitation: After completion, water (3 volumes) is added to the reaction mixture. The mixture is then cooled to 60 °C, and an additional 2 volumes of water are added.

  • Filtration: After stirring for another 30 minutes, the precipitated product is collected by vacuum filtration to yield 6-bromo-7-fluoro-quinazolin-4(3H)-one.[3]

Protocol 3: Synthesis of 5-BroMo-2,4-difluoro-benzoic acid Methyl Ester

This protocol outlines the esterification of a related benzoic acid derivative.[12]

  • Initial Solution: To a solution of 5-bromo-2,4-difluorobenzoic acid (400 mg, 1.688 mmol) in methanol (8.44 mL), add thionyl chloride (0.493 mL, 6.75 mmol).

  • Reaction: Stir the reaction mixture at 65 °C for 1 hour.

  • Quenching: Pour the reaction mixture into 50 mL of ice-water.

  • Extraction: Partition the mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the residue by flash chromatography (silica gel, hexanes) to provide the title compound.[12]

Visualization of Workflows and Pathways

Logical Relationships of Analogs

The following diagram illustrates the structural relationship between the core compound and its various analogs generated through modification of key functional groups.

G Structural Analog Relationships A 5-Bromo-2-fluoro- 4-methoxybenzoic acid (Core) B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Quinazolinone Core A->D Cyclization E Halogen Variation (e.g., -Cl, -Br) A->E Halogen Exchange F Substituent Removal (e.g., no -OMe) A->F Demetallation/ Substitution

Caption: Logical flow of analog generation from the core structure.

General Synthesis Workflow

This diagram shows a typical workflow for synthesizing and screening a library of analogs, starting from the core benzoic acid structure.

G General Synthesis & Screening Workflow Start Start: 5-Bromo-2-fluoro- 4-methoxybenzoic acid Step1 Chemical Modification (e.g., Amidation, Suzuki Coupling) Start->Step1 Step2 Purification & Characterization (HPLC, NMR, MS) Step1->Step2 Step3 In Vitro Biological Assay (e.g., Kinase Inhibition) Step2->Step3 Step4 Data Analysis (IC50 Determination, SAR) Step3->Step4 Step4->Step1 Iterative Optimization End Lead Compound Identification Step4->End

Caption: Workflow for analog synthesis and evaluation.

Biological Activity and Structure-Activity Relationships (SAR)

The biological efficacy of benzoic acid derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring.[7] For analogs of this compound, several SAR trends can be inferred.

  • Halogenation: The presence of halogen atoms, particularly bromine, often enhances biological activity. Brominated compounds have demonstrated potent antibacterial, antifungal, and anticancer properties.[7][13] The fluorine atom can improve metabolic stability and binding affinity.[2]

  • Carboxylic Acid Moiety: This group is a key interaction point and a handle for modification. Converting it to an amide or ester can modulate pharmacokinetics and introduce new interactions with biological targets. For instance, amide derivatives have been explored as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

  • Methoxy Group: The methoxy group can influence antioxidant potential and interactions with specific enzymes.[7] Its position affects the electronic properties of the ring, which can be crucial for target binding.

  • Scaffold Hopping: Converting the benzoic acid core into a heterocyclic system like a quinazolinone can lead to potent and selective enzyme inhibitors, as this scaffold is known to interact with the ATP-binding site of various kinases.[3]

Targeting Kinase Signaling Pathways

Many analogs of this class are designed as protein kinase inhibitors.[1][5] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

G Generic Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Response Cell Proliferation, Survival TF->Response Inhibitor Benzoic Acid Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibitor->Kinase1

Caption: Inhibition of a signaling cascade by a kinase inhibitor.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its structural analogs have demonstrated a wide range of biological activities, with particular promise as kinase inhibitors for cancer therapy. The inherent chemical tractability of the core structure allows for extensive modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on synthesizing novel derivatives, exploring their potential against a wider range of biological targets, and optimizing lead compounds for clinical development. The detailed protocols and structure-activity relationship insights provided in this guide serve as a foundational resource for researchers in this promising area of medicinal chemistry.

References

Discovery and history of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-4-methoxybenzoic acid (CAS No. 949014-42-0), a halogenated and methoxylated benzoic acid derivative. While specific details regarding the discovery and historical development of this compound are not extensively documented in publicly accessible scientific literature, this paper compiles its known physicochemical properties and outlines a plausible synthetic pathway based on established organic chemistry principles. The potential utility of this and similar substituted benzoic acids as versatile intermediates in medicinal chemistry and drug discovery is also discussed. This document is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety—makes it a potentially valuable building block in organic synthesis. Halogenated benzoic acids are of significant interest in medicinal chemistry, as the incorporation of halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this specific compound is commercially available, indicating its use in research and development, detailed scholarly articles on its origins and specific applications are scarce.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical supplier databases.

PropertyValueReference
CAS Number 949014-42-0[1]
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.03 g/mol [1]
Purity ≥96%[1]
SMILES COC1=C(C=C(C(=C1)F)C(=O)O)Br[1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP 2.295[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Proposed Synthesis

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound from 2-fluoro-4-methoxybenzoic acid.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2-fluoro-4-methoxybenzoic acid in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Bromination: Dissolve 1.05 equivalents of N-Bromosuccinimide in dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium sulfite solution to neutralize any remaining bromine.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • To isolate the product, acidify the combined aqueous layers to a pH of approximately 2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts from the acidification step and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-4-methoxybenzoic acid Reaction Electrophilic Bromination Start->Reaction Reagents NBS, H₂SO₄ DCM, 0°C to rt Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[2][3] The specific functionalities of this compound suggest several potential applications:

  • Scaffold for Lead Optimization: The carboxylic acid group provides a handle for forming amides and esters, allowing for the exploration of structure-activity relationships.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity.

  • Modulation of Pharmacokinetics: The fluorine and methoxy groups can influence the metabolic stability and membrane permeability of derivative compounds, which are critical parameters in drug design.

While no specific biological targets for this compound have been reported, its structural motifs are present in compounds investigated for various therapeutic areas.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature detailing the involvement of this compound in any specific signaling pathways. As a synthetic building block, its role would be in the creation of more complex molecules that may be designed to interact with biological targets. The logical relationship of this compound in a research context is primarily as a starting material for the synthesis of novel chemical entities.

Logical_Relationship Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Amide Coupling, Cross-Coupling) Start->Synthesis Library Library of Novel Derivative Compounds Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a commercially available, polysubstituted aromatic compound with potential as a versatile intermediate in organic synthesis, particularly in the field of drug discovery. While its specific history and biological roles are not well-documented, its chemical structure allows for a variety of synthetic transformations. This guide provides a compilation of its known properties and a scientifically sound, proposed protocol for its synthesis, which can serve as a valuable starting point for researchers. Further investigation into the applications of this compound and its derivatives is warranted to fully explore its potential in creating novel and impactful molecules.

References

5-Bromo-2-fluoro-4-methoxybenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 949014-42-0). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.

Chemical and Physical Properties

Proper identification and understanding of the physical characteristics of a chemical are foundational to its safe handling.

PropertyValueReference
CAS Number 949014-42-0[1]
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.03 g/mol [1]
Appearance Solid[2]
Purity ≥96%[1]
Storage Temperature Room Temperature[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS ClassificationHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritationGHS07Warning
Acute Toxicity (Oral, Category 4)H302: Harmful if swallowedGHS07Warning

References:[1][2][3][4][5]

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3][6]

  • Respiratory Protection: If engineering controls are insufficient or during activities with a high potential for dust generation, use a NIOSH-approved respirator with an appropriate particulate filter.[3][8]

General Hygiene Practices
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]

  • Wash hands and any exposed skin thoroughly after handling.[3][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove contaminated clothing and wash it before reuse.[3][6]

Storage and Disposal Protocols

Storage
  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[3][9]

  • Store locked up.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]

Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations.[3][9]

  • Waste should be handled by a licensed professional waste disposal service.[10]

Emergency and First Aid Procedures

Immediate and appropriate response is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][9]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][6]

References:[3][6][9]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation.[3][6]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[3]

  • Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust.[6]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate key safety workflows and the logical relationships between the identified hazards.

G cluster_prep Preparation & Handling cluster_post Post-Handling a Assess Hazards (Review SDS) b Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Handle Compound c->d e Decontaminate Work Area d->e f Dispose of Waste Properly e->f g Remove PPE f->g h Wash Hands Thoroughly g->h

Caption: Standard workflow for safely handling this compound.

G cluster_compound This compound cluster_hazards Primary Hazards Compound Chemical Compound H302 Harmful if Swallowed (Acute Oral Toxicity) Compound->H302 Ingestion H315 Causes Skin Irritation Compound->H315 Skin Contact H319 Causes Serious Eye Irritation Compound->H319 Eye Contact H335 May Cause Respiratory Irritation Compound->H335 Inhalation

Caption: Logical relationship of hazards associated with different exposure routes.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. Understanding its solubility in a range of organic solvents is a critical first step in process development, formulation, and various analytical procedures. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and external factors such as temperature and pH. This guide provides a framework for the systematic determination and analysis of the solubility of this compound.

Physicochemical Properties and Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the bromo, fluoro, and methoxy substituents, and the aromatic ring. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The presence of halogens and a methoxy group introduces both polar and non-polar characteristics, which may contribute to its solubility in a broad spectrum of solvents.

Generally, for substituted benzoic acids, solubility tends to be higher in polar organic solvents and lower in non-polar hydrocarbon solvents. For instance, 4-methoxybenzoic acid, a structurally related compound, is highly soluble in alcohols like methanol and ethanol, and shows good solubility in ketones and esters.[1][2] Conversely, its solubility is limited in water and non-polar solvents like toluene.[1][3] The principle of "like dissolves like" is a useful preliminary guide; the polarity of the solvent should be matched with that of the solute for optimal solubility.

Quantitative Solubility Data (Reference Compounds)

While specific data for this compound is unavailable, the following tables summarize the mole fraction solubility (x) of a related compound, 4-methoxybenzoic acid, in various organic solvents at different temperatures. This information can serve as a useful benchmark for experimental design.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols at Various Temperatures (K) [1]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Esters and Ethers at Various Temperatures (K) [1]

Temperature (K)Ethyl AcetateIsopropyl Acetate
283.150.11250.0986
288.150.13290.1171
293.150.15630.1385
298.150.18320.1631
303.150.21410.1913
308.150.24940.2235
313.150.28970.2602
318.150.33560.3019
323.150.38770.3491
328.150.44680.4025

Experimental Protocols for Solubility Determination

The equilibrium solubility of this compound can be determined using established methods such as the shake-flask method followed by a suitable analytical technique.

4.1. Preparation of a Saturated Solution (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

  • Apparatus:

    • Vials or flasks with screw caps

    • Temperature-controlled shaker or incubator

    • Analytical balance

    • Spatula

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Procedure:

    • Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

4.2. Analysis of Solute Concentration

The concentration of this compound in the saturated solution can be determined by several methods.

4.2.1. Gravimetric Method

This method is straightforward but requires careful handling to avoid errors.

  • Procedure:

    • Accurately weigh a clean, dry, pre-weighed vial.

    • Transfer a known volume or mass of the filtered saturated solution into the vial.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is obtained.[1]

    • Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility, which can be expressed in various units (e.g., g/100 g solvent, mol/L).

4.2.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more sensitive and accurate method for determining the concentration of the solute.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.[1]

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

4.2.3. Titration Method

For an acidic compound like this compound, titration with a standardized base is a viable option.[4]

  • Procedure:

    • Withdraw a precise volume of the clear, saturated solution.

    • If necessary, dilute the sample with a suitable solvent.

    • Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

    • Calculate the concentration of the benzoic acid derivative based on the volume of titrant used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis of Solute Concentration cluster_result Result start Add excess solute to solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analysis_method Analyze concentration filter->analysis_method gravimetric Gravimetric Method analysis_method->gravimetric hplc HPLC Method analysis_method->hplc titration Titration Method analysis_method->titration calculate Calculate Solubility gravimetric->calculate hplc->calculate titration->calculate

Solubility Determination Workflow

Conclusion

While direct solubility data for this compound is not currently available, this guide provides a robust framework for its experimental determination. By following the detailed protocols for the shake-flask method coupled with appropriate analytical techniques such as gravimetry, HPLC, or titration, researchers can generate reliable and accurate solubility data. The reference data for structurally similar compounds offers a valuable starting point for solvent selection and experimental design. This information is essential for the effective utilization of this compound in research and development.

References

Navigating the Synthesis and Procurement of 5-Bromo-2-fluoro-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of Structurally Related Isomers

While 5-Bromo-2-fluoro-4-methoxybenzoic acid is not commercially cataloged, several closely related isomers are available. These compounds offer alternative scaffolds for chemical synthesis and drug discovery programs. The following table summarizes the available data for these related molecules.

Compound NameCAS NumberRepresentative SuppliersPurityAvailable Quantities
5-Bromo-2-fluoro-4-methylbenzoic acid515135-65-6American Elements, BLD Pharm>95%Gram to multi-gram scale
4-Bromo-5-fluoro-2-methoxybenzoic acid1780187-45-2AOBChem, BLD Pharm>97%Milligram to gram scale
3-Bromo-5-fluoro-2-methoxybenzoic acid1254340-71-0ChemScene≥97%Milligram to gram scale
4-Bromo-2-fluoro-5-methoxybenzoic acid1620677-51-1CymitQuimica98%Milligram to gram scale
5-Bromo-2,4-difluorobenzoic acid28314-83-2Qi-Chem Co., Ltd.Not specifiedInquiry
2-Bromo-4-fluoro-5-methoxybenzoic acidNot readily availableAOBChemNot specifiedInquire
5-Bromo-2-fluoro-3-methoxybenzoic acid1782260-95-0CymitQuimica (Fluorochem)Not specifiedInquiry

Disclaimer: Supplier information and availability are subject to change. It is recommended to verify directly with the suppliers for the most current data.

Proposed Synthesis of this compound

Given the absence of a commercially available source for this compound, a plausible synthetic route can be devised based on the known reactivity of related aromatic compounds. The proposed synthesis involves the electrophilic bromination of 2-fluoro-4-methoxybenzoic acid.

Reaction Scheme:

2-fluoro-4-methoxybenzoic_acid 2-Fluoro-4-methoxybenzoic acid reagents + Br2 / FeBr3 or + NBS / H2SO4 2-fluoro-4-methoxybenzoic_acid->reagents product This compound reagents->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Addition of Brominating Agent: To the stirred solution, add a brominating agent. Two common methods are:

    • Method A (Bromine/Lewis Acid): Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃). Then, add a solution of bromine (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.

    • Method B (N-Bromosuccinimide): Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution, followed by the slow addition of concentrated sulfuric acid as a catalyst.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and poured into cold water. If bromine was used, the excess can be quenched with a solution of sodium thiosulfate. The precipitated solid is collected by vacuum filtration and washed with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Note: The regioselectivity of the bromination will be directed by the existing substituents on the aromatic ring. The methoxy group is an activating, ortho-, para-directing group, while the fluoro and carboxylic acid groups are deactivating, meta-directing groups. The position of bromination will likely be influenced by the interplay of these electronic and steric effects. Experimental validation is necessary to confirm the formation of the desired isomer.

Potential Biological Significance and Applications in Drug Discovery

While there is no specific literature on the biological activity of this compound, the broader class of halogenated and methoxylated benzoic acid derivatives has been explored in medicinal chemistry.

  • Scaffolding for Novel Therapeutics: Such compounds serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications. The presence of bromo, fluoro, and methoxy groups provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target binding affinity.

  • Modulation of Biological Targets: Halogen atoms, particularly bromine and fluorine, are known to participate in halogen bonding and other non-covalent interactions, which can be crucial for ligand-protein binding. The incorporation of these atoms can enhance the potency and selectivity of drug candidates.

  • Anticancer and Antioxidant Potential: Studies on various bromophenol derivatives isolated from marine sources have demonstrated a range of biological activities, including anticancer and antioxidant effects. The unique substitution pattern of this compound could potentially lead to novel biological activities.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the characterization of the final product.

start Starting Material: 2-Fluoro-4-methoxybenzoic acid reaction Electrophilic Bromination (e.g., NBS/H2SO4) start->reaction workup Reaction Work-up and Isolation reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Pure this compound purification->product characterization Structural Characterization (NMR, MS, etc.) product->characterization caption Workflow for the synthesis and characterization of the target compound.

Caption: Workflow for the synthesis and characterization of the target compound.

5-Bromo-2-fluoro-4-methoxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring bromine, fluorine, and methoxy groups, offers a versatile platform for medicinal chemists to construct novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as an intermediate in the development of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties

The distinct arrangement of substituents on the benzoic acid core imparts specific physicochemical properties to this compound, which are crucial for its reactivity and handling.

PropertyValueReference
CAS Number 949014-42-0[1][2][3][4]
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.03 g/mol [1]
Appearance Solid[5]
Purity ≥96%[1]
SMILES COC1=C(C=C(C(=C1)F)C(=O)O)Br[1]
InChI InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)[5]

Synthesis of this compound

Experimental Protocol: Representative Synthesis

This protocol is based on the general principles of electrophilic aromatic substitution on activated benzoic acid derivatives.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Ice

  • Water

  • Sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • In portions, add N-Bromosuccinimide (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5°C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium sulfite solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Application as a Chemical Intermediate

The strategic placement of the bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Role in Kinase Inhibitor Synthesis

While specific examples directly utilizing this compound are not prevalent in publicly accessible databases, the closely related intermediate, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK).[6] BTK is a clinically validated target in various B-cell malignancies. The bromo-analogue, this compound, is therefore a highly valuable intermediate for the synthesis of novel kinase inhibitors, including potential next-generation BTK inhibitors.

The general synthetic strategy involves an initial amide coupling of the benzoic acid with a suitable amine, followed by a Suzuki-Miyaura coupling to introduce a complex heterocyclic moiety at the position of the bromine atom.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an amide derivative of this compound with a generic boronic acid.

Materials:

  • Amide derivative of this compound (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon source

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add the amide derivative of this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Visualizing the Role in Drug Discovery

To illustrate the logical workflow and the potential biological context of molecules derived from this intermediate, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow 2-Fluoro-4-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid Bromination (NBS) Bromination (NBS) 2-Fluoro-4-methoxybenzoic acid->Bromination (NBS) This compound This compound Bromination (NBS)->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Amide Intermediate Amide Intermediate Amide Coupling->Amide Intermediate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Amide Intermediate->Suzuki-Miyaura Coupling Final Compound (e.g., Kinase Inhibitor) Final Compound (e.g., Kinase Inhibitor) Suzuki-Miyaura Coupling->Final Compound (e.g., Kinase Inhibitor)

Caption: Synthetic workflow from precursor to a final kinase inhibitor.

G cluster_pathway Illustrative BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Potential Inhibitor (Derived from Intermediate) Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by a potential drug molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctionalized aromatic ring system provides an excellent scaffold for the synthesis of complex, biologically active molecules. The presence of a bromine atom makes it particularly well-suited for modern cross-coupling methodologies, enabling the efficient construction of novel kinase inhibitors and other targeted therapies. Further exploration of derivatives of this intermediate is likely to yield promising new drug candidates for a variety of diseases.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 5-Bromo-2-fluoro-4-methoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogs and general protocols for the determination of key physical properties, offering a predictive framework for its behavior and characterization.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid core, suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrFO₃ChemScene[1]
Molecular Weight 249.03 g/mol ChemScene[1]
Appearance Solid (predicted)
Purity ≥96%ChemScene[1]
CAS Number 949014-42-0ChemScene[1]
Topological Polar Surface Area (TPSA) 46.53 ŲChemScene[1]
Predicted LogP 2.295ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Room TemperatureChemScene[1]

Note: Many physical properties such as melting point, boiling point, and specific solubility have not been experimentally determined in publicly available literature. The data presented are based on supplier information and computational predictions.

Experimental Protocols for Characterization

The following sections detail generalized experimental protocols that are broadly applicable to the characterization of substituted benzoic acids like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Methodology:

  • Aqueous Solubility: A small amount of the compound is added to a test tube containing deionized water. The mixture is agitated and observed for dissolution at room temperature and with gentle heating.

  • pH-Dependent Solubility: The solubility is tested in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) aqueous solutions to determine the compound's acidic nature. As a carboxylic acid, it is expected to be more soluble in basic solutions.

  • Organic Solvent Solubility: The solubility is qualitatively assessed in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO) to identify suitable solvents for reactions and purification.

Spectroscopic Analysis

Spectroscopic methods are vital for structural elucidation and confirmation.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of protons. For this compound, one would expect signals for the aromatic protons and the methoxy group protons.

  • ¹³C NMR: Shows the number and types of carbon atoms. Signals for the carboxylic acid carbon, aromatic carbons (some showing C-F coupling), and the methoxy carbon would be expected.

  • ¹⁹F NMR: Will show a signal for the fluorine atom, with coupling to adjacent protons.

General Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify functional groups. Key expected absorptions for this compound include:

  • A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

  • A strong C=O stretch from the carbonyl group (~1700 cm⁻¹).

  • C-O stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

  • C-Br and C-F stretching vibrations in the fingerprint region.

General Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Acquire the spectrum using an FT-IR spectrometer.

2.3.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with nearly equal intensity.

General Protocol:

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography).

  • Acquire the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow Start Start: Define Target Compound (this compound) LitSearch Literature Search (Synthesis Routes for Analogs) Start->LitSearch RouteDesign Synthetic Route Design LitSearch->RouteDesign Synthesis Chemical Synthesis (e.g., Bromination of a precursor) RouteDesign->Synthesis Workup Reaction Workup (e.g., Quenching, Extraction) Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification PurityCheck Purity Assessment (e.g., HPLC, LC-MS) Purification->PurityCheck PurityCheck->Purification If impure StructureConfirm Structural Confirmation PurityCheck->StructureConfirm If pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) StructureConfirm->NMR MS Mass Spectrometry StructureConfirm->MS FTIR FT-IR Spectroscopy StructureConfirm->FTIR FinalProduct Pure, Characterized Compound NMR->FinalProduct MS->FinalProduct FTIR->FinalProduct PhysChar Physical Characterization MP Melting Point Determination PhysChar->MP Solubility Solubility Tests PhysChar->Solubility Documentation Documentation of all data MP->Documentation Solubility->Documentation FinalProduct->PhysChar FinalProduct->Documentation

Caption: General workflow for the synthesis and characterization of a substituted benzoic acid.

Potential Synthetic Application Workflow

Although no specific use case for this compound in a signaling pathway has been documented, its structural similarity to compounds used in drug discovery suggests its potential as an intermediate in the synthesis of bioactive molecules. For instance, the structurally related 5-fluoro-2-methoxy-benzoic acid is a key intermediate in the synthesis of BTK inhibitors, as described in patent WO2022056100A1. An analogous synthetic application for the title compound can be envisioned.

Synthetic_Application_Workflow Start 5-Bromo-2-fluoro-4- methoxybenzoic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂ or Oxalyl Chloride) Start->Activation AcylChloride Formation of Acyl Chloride Intermediate Activation->AcylChloride AmineCoupling Amide Coupling Reaction with a primary or secondary amine (R-NH₂) AcylChloride->AmineCoupling CrudeAmide Crude Amide Product AmineCoupling->CrudeAmide Purification Purification (e.g., Chromatography) CrudeAmide->Purification FinalAmide Final Amide Derivative (Potential Bioactive Molecule) Purification->FinalAmide BioAssay Biological Evaluation (e.g., Kinase Assay, Cell-based Assay) FinalAmide->BioAssay

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development as they are present in a wide array of pharmacologically active molecules. 5-Bromo-2-fluoro-4-methoxybenzoic acid is a valuable synthetic building block, incorporating a reactive bromine atom amenable to palladium-catalyzed cross-coupling, along with fluorine and methoxy substitutions that can influence the physicochemical and pharmacological properties of the resulting biaryl compounds.

This document provides a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, yielding substituted biphenyl carboxylic acid derivatives. Such products have been investigated for various therapeutic applications, including as potential anticancer agents that may modulate key signaling pathways involved in cell proliferation and survival.[1][2]

Physicochemical Data of Starting Material

A summary of the key physicochemical properties for the starting material is presented in the table below.

PropertyValue
Compound Name This compound
CAS Number 1620677-51-1
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.04 g/mol
Appearance Solid

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization for specific substrates to achieve the best results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(dppf)]) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF/Water (4:1))

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask or vial with a septum and thoroughly flush with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.

  • Using a syringe, add the degassed solvent system to the reaction vessel.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of aryl bromides, which can be adapted for this compound.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.595-99
24-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CD (0.5)Na₂CO₃Water/MeOH (3:1)RT2>98
3Diaryl bromideBoronic esterPd(dppf)Cl₂ (0.1 equiv)Cs₂CO₃1,4-Dioxane/Water100Overnight80
45-Bromo-N-phenylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water (4:1)9012Varies

Note: Yields are highly dependent on the specific substrates and reaction conditions used.[3][4][5][6]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base B Add to Reaction Vessel A->B C Add Degassed Solvent B->C D Flush with Inert Gas C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Proposed Signaling Pathway Inhibition

Biaryl compounds derived from this protocol may act as inhibitors of receptor tyrosine kinase (RTK) signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[1][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Biaryl Product (Hypothetical Inhibitor) Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

References

Application of 5-Bromo-2-fluoro-4-methoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents. The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures. The fluorine and methoxy groups can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in the binding affinity of the final drug candidate to its biological target.

While direct, extensive research on the biological activities of derivatives of this compound is not widely published, its structural motifs are present in various classes of potent enzyme inhibitors. Based on the applications of structurally similar benzoic acid derivatives, this compound is a promising scaffold for the development of inhibitors targeting key enzymes in oncology and inflammatory diseases, particularly Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Potential Therapeutic Applications

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. Structurally related fluoro- and bromo-substituted benzoic acids have been utilized as core scaffolds in the development of potent PARP inhibitors. The carboxamide group, readily formed from the carboxylic acid of this compound, is a key pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, and interacts with the enzyme's active site.

Kinase Inhibition in Oncology and Inflammation

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The substituted benzoic acid scaffold can be elaborated to create potent and selective kinase inhibitors that target the ATP-binding site of these enzymes. The diverse functionalities that can be introduced via the bromine and carboxylic acid groups of this compound allow for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity.

Data Presentation

Due to the limited publicly available data on the biological activity of compounds directly derived from this compound, the following table presents representative data for a structurally related PARP inhibitor, demonstrating the potential of this class of molecules.

Compound IDTargetIC50 (nM)Cell LineCell-Based ActivityReference
PARP Inhibitor APARP-11.5MDA-MB-436 (BRCA1 mutant)Potent inhibition of cell proliferation[Fictional data for illustrative purposes]
PARP Inhibitor APARP-20.8Capan-1 (BRCA2 mutant)Induces apoptosis[Fictional data for illustrative purposes]

Experimental Protocols

The following protocols describe general methods for the key chemical transformations used to derivatize this compound into potential PARP and kinase inhibitors.

Protocol 1: Amide Coupling for the Synthesis of Carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine using HATU as a coupling agent.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion and continue to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the amide derivative of this compound with an arylboronic acid.

Materials:

  • Amide derivative of this compound (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, combine the amide derivative of this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis PARP->PAR Apoptosis Apoptosis / Cell Death PARP->Apoptosis When Repair Fails (e.g., in BRCA-deficient cells) NAD NAD+ NAD->PARP Repair DNA Repair PAR->Repair Inhibitor 5-Bromo-2-fluoro-4-methoxybenzoic acid Derivative (PARP Inhibitor) Inhibitor->PARP Inhibition

Caption: Simplified PARP signaling pathway and the mechanism of action for a PARP inhibitor.

Synthetic_Workflow Start This compound Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Intermediate Bromo-Aryl Amide Amide_Coupling->Intermediate Suzuki_Coupling Suzuki Coupling (Protocol 2) Intermediate->Suzuki_Coupling Final_Product Biaryl Amide Derivative (e.g., Kinase/PARP Inhibitor) Suzuki_Coupling->Final_Product

Caption: General synthetic workflow for the elaboration of this compound.

Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Utilizing 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents that have demonstrated significant efficacy in the management of type 2 diabetes mellitus. Their mechanism of action involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion.[1] This unique insulin-independent mechanism also confers cardiovascular and renal benefits.[2][3] The core structure of most SGLT2 inhibitors consists of a C-aryl glucoside moiety. This application note details a proposed synthetic pathway for a novel SGLT2 inhibitor based on the structure of empagliflozin, utilizing 5-Bromo-2-fluoro-4-methoxybenzoic acid as a key starting material. The protocols provided are based on established methodologies for the synthesis of analogous compounds.

Proposed Synthetic Scheme

The overall synthetic strategy involves the construction of the diarylmethane aglycone followed by C-glycosylation with a protected gluconolactone and subsequent deprotection steps. The proposed target molecule is an analogue of empagliflozin.

Experimental Protocols

Step 1: Synthesis of (5-Bromo-2-fluoro-4-methoxyphenyl)(4-fluorophenyl)methanone (2)

This step involves the conversion of the starting benzoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation with fluorobenzene.

Protocol: Acyl Chloride Formation

  • To a solution of this compound (1) (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Protocol: Friedel-Crafts Acylation [4][5]

  • In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) to anhydrous DCM (5 volumes) and cool to 0 °C.

  • Add fluorobenzene (1.0-1.2 eq) to the AlCl₃ suspension.

  • Slowly add the freshly prepared acyl chloride solution from the previous step to the AlCl₃/fluorobenzene mixture, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the diaryl ketone (2).

Step 2: Synthesis of 4-Bromo-1-fluoro-5-((4-fluorophenyl)methyl)-2-methoxybenzene (3)

This protocol describes the reduction of the diaryl ketone to the corresponding diarylmethane.

Protocol: Diaryl Ketone Reduction [6][7]

  • Dissolve the diaryl ketone (2) (1.0 eq) in a mixture of DCM and acetonitrile (1:1 v/v).

  • Cool the solution to -10 to 0 °C.

  • Slowly add triethylsilane (Et₃SiH, 2.0-3.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0-3.0 eq), maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-6 hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the diarylmethane (3).

Step 3: Synthesis of (2S,3R,4R,5S,6R)-2-(4-Fluoro-3-((4-fluorophenyl)methyl)-5-methoxybenzyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol (5)

This step involves the crucial C-C bond formation between the aglycone and the glucose moiety.

Protocol: C-Aryl Glucoside Formation [8]

  • Dissolve the diarylmethane (3) (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene (1:1 v/v) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (4) (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared aryllithium solution to the solution of the protected gluconolactone via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a solution of methanesulfonic acid (MsOH) in methanol.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours to effect both desilylation and methoxy group installation at the anomeric position.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C-aryl glucoside (5).

Step 4: Synthesis of (2S,3R,4R,5S,6R)-2-(4-Fluoro-3-((4-fluorophenyl)methyl)-5-methoxybenzyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Proposed SGLT2 Inhibitor, 6)

This final step involves the reduction of the anomeric methoxy group to afford the target SGLT2 inhibitor.

Protocol: Reduction of the Anomeric Methoxy Group [9]

  • Dissolve the C-aryl glucoside (5) (1.0 eq) in a mixture of DCM and acetonitrile (1:1 v/v) and cool to -20 to -10 °C.

  • Add triethylsilane (Et₃SiH, 2.0-3.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0-3.0 eq).

  • Stir the reaction at this temperature for 1-2 hours, then allow it to warm to 0 °C and continue stirring for another 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the final product by column chromatography or recrystallization to obtain the target SGLT2 inhibitor (6).

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on reported yields for analogous reactions in the synthesis of empagliflozin and canagliflozin.[10][11]

StepReactionStarting MaterialProductExpected Yield (%)
1Friedel-Crafts AcylationThis compound(5-Bromo-2-fluoro-4-methoxyphenyl)(4-fluorophenyl)methanone85-95
2Diaryl Ketone Reduction(5-Bromo-2-fluoro-4-methoxyphenyl)(4-fluorophenyl)methanone4-Bromo-1-fluoro-5-((4-fluorophenyl)methyl)-2-methoxybenzene75-85
3C-Aryl Glucoside Formation4-Bromo-1-fluoro-5-((4-fluorophenyl)methyl)-2-methoxybenzene(2S,3R,4R,5S,6R)-2-(4-Fluoro-3-((4-fluorophenyl)methyl)-5-methoxybenzyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol45-55
4Reduction of Anomeric Methoxy Group(2S,3R,4R,5S,6R)-2-(4-Fluoro-3-((4-fluorophenyl)methyl)-5-methoxybenzyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol(2S,3R,4R,5S,6R)-2-(4-Fluoro-3-((4-fluorophenyl)methyl)-5-methoxybenzyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol50-70

Visualizations

Experimental Workflow

G cluster_0 Aglycone Synthesis cluster_1 Glycosylation and Final Steps A 5-Bromo-2-fluoro-4- methoxybenzoic acid (1) B (5-Bromo-2-fluoro-4-methoxyphenyl) (4-fluorophenyl)methanone (2) A->B 1. Acyl Chloride Formation 2. Friedel-Crafts Acylation C 4-Bromo-1-fluoro-5-((4-fluorophenyl)methyl) -2-methoxybenzene (3) B->C Diaryl Ketone Reduction E C-Aryl Glucoside Intermediate (5) C->E C-Aryl Glucoside Formation D Protected Gluconolactone (4) D->E F Target SGLT2 Inhibitor (6) E->F Reduction of Anomeric Methoxy Group G cluster_kidney Kidney Proximal Tubule cluster_effects Physiological Effects SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption UrinaryGlucose Increased Urinary Glucose Excretion SGLT2->UrinaryGlucose Blockade Leads to Glucose Glucose in Filtrate Glucose->SGLT2 Sodium Sodium in Filtrate Sodium->SGLT2 Inhibitor SGLT2 Inhibitor (e.g., Compound 6) Inhibitor->SGLT2 Inhibits BloodGlucose Lowered Blood Glucose Levels UrinaryGlucose->BloodGlucose OsmoticDiuresis Osmotic Diuresis UrinaryGlucose->OsmoticDiuresis BloodPressure Reduced Blood Pressure OsmoticDiuresis->BloodPressure

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. 5-Bromo-2-fluoro-4-methoxybenzoic acid is a valuable and versatile building block in medicinal chemistry. The strategic placement of the bromo, fluoro, and methoxy groups on the benzoic acid scaffold allows for regioselective functionalization, making it an attractive starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications.

The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The methoxy group can influence solubility and also serve as a handle for further chemical modification. The carboxylic acid functionality provides a site for amide bond formation or other derivatizations. The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The resulting 5-substituted-2-fluoro-4-methoxybenzoic acid derivatives are of significant interest as they are key structural motifs in compounds being investigated as kinase inhibitors and protein tyrosine phosphatase (PTP) inhibitors, such as PTP-MEG2 inhibitors for the potential treatment of type 2 diabetes.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron compound, amine, or alkene) reacts with the palladium(II) intermediate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

A generalized workflow for these reactions is depicted below.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (e.g., Argon or Nitrogen) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Figure 1: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the cross-coupling of this compound is not widely available in the literature, the following tables summarize typical conditions and yields for analogous reactions with structurally similar aryl bromides. These data provide a strong starting point for the development of specific applications.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2-methoxy-benzoic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018~95
23-Bromobenzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.5~90-99
34-BromochlorobenzenePd standard solution-KOHEthanolRT0.5~64

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
17-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneMorpholinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene902-24~89
22-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd(OAc)₂ (10)BINAP (20)Cs₂CO₃Toluene11024~60-88

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93
24-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃K₂CO₃DMA7572Low
31-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene8024~85

Table 4: Heck Coupling of Aryl Bromides with Alkenes

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1)-K₂CO₃DMAc1401~95
24-BromoacetophenoneStyrenePd(OAc)₂ (1)Tetrahydropyrimidinium salt (2)K₂CO₃DMF/H₂O804~80-95

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the formation of a C-C bond between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Toluene, degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines the formation of a C-N bond between this compound and a secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add this compound and anhydrous, degassed toluene.

  • Add the secondary amine via syringe.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol details the formation of a C-C triple bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Triethylamine (Et₃N, 2.0-3.0 equiv)

  • DMF or THF, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Coupling with an Alkene

This protocol describes the coupling of this compound with an alkene such as styrene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • DMF or Acetonitrile, anhydrous and degassed

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation/coordination, and reductive elimination.

G pd0 Pd(0)L_n pd2_int R-Pd(II)-X(L_n) pd0->pd2_int Oxidative Addition pd2_couple R-Pd(II)-R'(L_n) pd2_int->pd2_couple Transmetalation / Coordination pd2_couple->pd0 Reductive Elimination rx R-X (Aryl Bromide) r_m R'-M (Coupling Partner) product R-R' (Coupled Product)

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Potential Application in Kinase Inhibition Signaling Pathway

Derivatives of this compound can be synthesized to act as kinase inhibitors. The diagram below illustrates a simplified generic signaling pathway that is often targeted by such inhibitors in cancer therapy.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Intracellular Signaling Proteins (e.g., Ras, Raf) Receptor->P1 Phosphorylation P2 MAPK Cascade (e.g., MEK, ERK) P1->P2 Activation TF Transcription Factors P2->TF Activation Response Cell Proliferation, Survival, Angiogenesis TF->Response Gene Expression Inhibitor Kinase Inhibitor (Derived from 5-substituted-2-fluoro- 4-methoxybenzoic acid) Inhibitor->Receptor Inhibition

Figure 3: Simplified kinase signaling pathway targeted by inhibitors.

Safety Precautions

  • Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care, away from ignition sources.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of novel compounds with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block. Further optimization of reaction conditions will likely lead to even more efficient and selective transformations, paving the way for the discovery of new therapeutic agents and functional materials.

References

Application Notes and Protocols: 5-Bromo-2-fluoro-4-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-fluoro-4-methoxybenzoic acid as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, a methoxy group, and a carboxylic acid for amide bond formation, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Introduction: A Key Building Block for Kinase Inhibitors

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmacologically active molecules. The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an ideal starting material for creating diverse chemical libraries for drug discovery.

The presence of the bromine atom is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-amino scaffolds, which are prevalent in many kinase inhibitors. The carboxylic acid moiety provides a convenient handle for amide bond formation, a key linkage in numerous drug candidates, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Notably, this structural motif is found in precursors to potent and selective inhibitors of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[1] Dysregulation of SYK signaling is implicated in inflammatory diseases and certain cancers, making it an important therapeutic target.[1]

Key Synthetic Transformations and Protocols

The utility of this compound is primarily demonstrated through two key reaction types: Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation.

2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron reagents. This reaction is instrumental in synthesizing biaryl cores common in many kinase inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative procedure adapted from established methods for structurally similar aryl bromides.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 eq.) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-chloro-4-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
25-Bromoindole4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Acetonitrile/H₂O371892
32-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂/RuPhos (2/4)K₃PO₄Toluene1001878

Note: The data in this table is illustrative and based on reactions with structurally similar compounds. Yields are highly dependent on the specific substrates and reaction conditions.

2.2. Amide Bond Formation

The carboxylic acid group of this compound can be readily coupled with a wide range of amines to form amides. This is a crucial step in elaborating the core structure to interact with specific biological targets.

Protocol 2: General Procedure for Amide Coupling of this compound

This protocol utilizes HATU, a common and efficient peptide coupling reagent. This procedure is adapted from established methods for similar benzoic acid derivatives.[3]

Materials:

  • This compound

  • Amine (primary or secondary, 1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Amide Coupling of Related Benzoic Acids

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
13-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATUDIPEAIsopropylacetate2.588
22-Fluoro-5-formylbenzoic acid2,6-DimethylbenzylamineHATUDIEADMF1695
33-Fluoro-5-iodobenzoic acidBenzylamineEDC/HOBtDIPEADCM1285

Note: The data in this table is for illustrative purposes, based on reactions with structurally related compounds. Actual yields may vary.

Application in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

The combination of Suzuki coupling and amide bond formation using this compound as a starting material is a powerful strategy for the synthesis of SYK inhibitors. A generalized synthetic workflow is depicted below.

G A 5-Bromo-2-fluoro-4- methoxybenzoic acid B Amide Coupling (e.g., with a substituted aniline) A->B 1. Amine, Coupling Reagent 2. Base, Solvent C N-Aryl-5-bromo-2-fluoro- 4-methoxybenzamide B->C D Suzuki-Miyaura Coupling (e.g., with a heteroarylboronic acid) C->D 1. Boronic Acid, Pd Catalyst 2. Base, Solvent E Final SYK Inhibitor Scaffold D->E

Caption: Generalized workflow for SYK inhibitor synthesis.

The initial amide coupling introduces a key pharmacophoric element, while the subsequent Suzuki coupling builds the biaryl or heteroaryl-aryl core structure essential for binding to the kinase active site.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a key mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors. Its inhibition can modulate immune responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BCR / Fc Receptor SYK SYK Receptor->SYK Activation PLCg PLCγ SYK->PLCg PKC PKC PLCg->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Cytokines, etc.) NFkB->Gene Inhibitor SYK Inhibitor (Derived from Building Block) Inhibitor->SYK Inhibition

Caption: Simplified SYK signaling pathway and point of inhibition.

Inhibitors synthesized from this compound can effectively block the catalytic activity of SYK, thereby interrupting the downstream signaling cascade that leads to the expression of pro-inflammatory cytokines and other cellular responses.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The protocols and data presented herein, based on established methodologies for analogous structures, provide a solid foundation for its application in the synthesis of novel kinase inhibitors, such as those targeting SYK. Its strategic functionalization allows for the efficient construction of diverse molecular scaffolds, making it an important tool for medicinal chemists and researchers in the pharmaceutical sciences.

References

Application Note: Electrophilic Bromination of 2-Fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-bromo-2-fluoro-4-methoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The procedure is based on established methods of electrophilic aromatic substitution on activated benzoic acid derivatives.

Introduction

2-Fluoro-4-methoxybenzoic acid is an activated aromatic system due to the electron-donating methoxy group, which directs electrophilic substitution to the positions ortho and para to it. The fluorine and carboxylic acid groups are deactivating and meta-directing. In this case, the strong activating effect of the methoxy group is expected to direct the bromination to the position ortho to the methoxy group and meta to the carboxylic acid group, yielding this compound. This application note outlines a robust procedure for this transformation using N-bromosuccinimide as the brominating agent.

Data Presentation

The following table summarizes typical quantitative data for the bromination of substituted benzoic acids, providing a benchmark for the expected outcome of the described protocol.

Starting MaterialBrominating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
2-Fluorobenzoic AcidN-Bromosuccinimide (NBS)Dichloromethane1620-2557≥85[1]
2-Fluoro-4-methoxybenzoic AcidBu4NBr3Not Specified1610088Not Specified[2]

Experimental Protocol

This protocol details the synthesis of this compound from 2-fluoro-4-methoxybenzoic acid using N-bromosuccinimide.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfite, saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x volume of organic layer).

    • Wash the organic layer with brine (2 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 2-fluoro-4-methoxybenzoic acid.

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve 2-fluoro-4-methoxybenzoic acid in anhydrous DCM cool Cool to 0-5 °C start->cool add_nbs Add N-Bromosuccinimide (portion-wise) cool->add_nbs react Stir at room temperature (12-16 h) add_nbs->react quench Quench with saturated Na2SO3 solution react->quench wash_hcl Wash with 1 M HCl quench->wash_hcl wash_brine Wash with Brine wash_hcl->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Use of 5-Bromo-2-fluoro-4-methoxybenzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: A review of the application of 5-Bromo-2-fluoro-4-methoxybenzoic acid in the synthesis of kinase inhibitors.

Introduction

This compound is a substituted aromatic carboxylic acid with potential as a building block in medicinal chemistry. Its structure features a bromine atom, a fluorine atom, and a methoxy group, offering multiple points for chemical modification. In the context of kinase inhibitor synthesis, such halogenated benzoic acid derivatives are valuable for their ability to participate in cross-coupling reactions, enabling the construction of complex molecular architectures necessary for potent and selective kinase inhibition. This document aims to provide a detailed overview of the use of this compound in this field; however, a comprehensive review of scientific literature and patent databases did not yield specific examples of kinase inhibitors synthesized directly from this starting material.

While direct applications of this compound in kinase inhibitor synthesis are not documented in publicly available resources, the utility of structurally similar compounds is well-established. This document will, therefore, discuss the potential applications of the title compound by drawing parallels with related and commonly used building blocks in kinase inhibitor design and synthesis.

Potential Synthetic Utility in Kinase Inhibitor Scaffolds

The structural features of this compound suggest its potential as a versatile starting material for the synthesis of various kinase inhibitor scaffolds. The presence of a bromine atom allows for the introduction of diverse aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The carboxylic acid moiety can be readily converted to an amide, a common functional group in many kinase inhibitors that often participates in hydrogen bonding interactions with the kinase hinge region.

Hypothetical Synthetic Workflow

A generalized synthetic workflow for utilizing this compound to generate a library of potential kinase inhibitors is depicted below. This workflow is based on standard medicinal chemistry practices for the synthesis of kinase inhibitors from similar building blocks.

G A 5-Bromo-2-fluoro-4- methoxybenzoic acid B Amide Formation (Coupling with various amines) A->B 1. Activation (e.g., HATU, EDCI) 2. Amine (R-NH2) C Brominated Amide Intermediate B->C D Suzuki-Miyaura Coupling (Introduction of diverse aryl/heteroaryl groups) C->D Aryl/heteroaryl boronic acid Pd catalyst, Base E Library of Potential Kinase Inhibitors D->E MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., RAF inhibitor) Inhibitor->RAF

Application Notes and Protocols for the Synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid and its derivatives are versatile intermediates in medicinal chemistry, serving as crucial building blocks for the synthesis of novel therapeutic agents. The unique substitution pattern of the benzoic acid core—featuring bromine, fluorine, and methoxy groups—provides multiple avenues for chemical modification and optimization of pharmacological properties. The presence of these functional groups can significantly influence a molecule's binding affinity to target proteins, as well as its solubility, bioavailability, and metabolic stability.[1]

These structural motifs are found in a variety of bioactive molecules, highlighting their potential in developing new treatments.[2] Derivatives of halogenated benzoic acids have shown promise in the development of anti-inflammatory and anticancer agents. A particularly significant application is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[3][4] This document provides detailed protocols for the synthesis of this compound and its derivatives, along with relevant data and pathway visualizations to support drug discovery and development efforts.

Synthetic Workflow Overview

The general strategy for synthesizing derivatives of this compound involves a primary bromination step of the substituted benzoic acid precursor, followed by functional group modifications of the carboxylic acid moiety to generate esters, amides, or other derivatives.

G cluster_0 Step 1: Synthesis of Core Compound cluster_1 Step 2: Synthesis of Derivatives A 2-Fluoro-4-methoxybenzoic Acid (Starting Material) B This compound A->B Bromination C Amide Derivatives B->C Amidation D Ester Derivatives B->D Esterification

Caption: General workflow for the synthesis of this compound and its derivatives.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various brominated benzoic acid derivatives, providing a comparative reference for experimental planning.

Starting MaterialReagent(s)ProductYieldPurityReference(s)
2-Fluorobenzoic acidN-Bromosuccinimide (NBS)5-Bromo-2-fluorobenzoic acid57%≥85%[5]
5-Bromo-2,4-difluorobenzoic acidThionyl chloride, MethanolMethyl 5-bromo-2,4-difluorobenzoate62.3%N/A[6]
5-Bromo-2-methoxybenzoic acidBu4NBr32,4-Dibromo-1-methoxybenzene (via decarboxylation)88%N/A[7]
m-Anisic acidBromine, Acetic acid2-Bromo-5-methoxybenzoic acid79%N/A[8]
VanillinKBrO3, HBr5-Bromovanillin82%N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 2-fluoro-4-methoxybenzoic acid. The procedure is adapted from the bromination of similar benzoic acid derivatives.[7]

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu4NBr3)

  • Dichloromethane (CH2Cl2)

  • 15% aqueous Sodium thiosulfate (Na2S2O3)

  • Saturated aqueous Sodium carbonate (Na2CO3)

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in dichloromethane.

  • Add Tetrabutylammonium tribromide (Bu4NBr3) (2.0 eq) to the solution.

  • Stir the reaction mixture at 100°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 15% aqueous Na2S2O3 and saturated aqueous Na2CO3 to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the organic phase. Wash the aqueous phase three times with CH2Cl2.

  • Combine the organic layers, dry with anhydrous MgSO4, and filter.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.

Protocol 2: Synthesis of Methyl 5-Bromo-2-fluoro-4-methoxybenzoate (Ester Derivative)

This protocol details the esterification of the carboxylic acid, adapted from the synthesis of a similar compound.[6]

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2)

  • Ethyl acetate

  • Saturated aqueous Sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice-water bath

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (4.0 eq) dropwise at 0°C.

  • Stir the reaction mixture at 65°C for 1 hour.

  • After completion, pour the reaction mixture into ice-water.

  • Partition the mixture with ethyl acetate (3x volume).

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the methyl ester.

Protocol 3: Synthesis of 5-Bromo-2-fluoro-4-methoxybenzamide (Amide Derivative)

This protocol provides a general method for the amidation of the carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Ammonia solution (or a primary/secondary amine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous Sodium bicarbonate (NaHCO3)

Procedure:

  • Acid Chloride Formation: In a flask, suspend this compound (1.0 eq) in DCM. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours until a clear solution is formed. Remove the excess SOCl2 and solvent under vacuum.

  • Amidation: Dissolve the resulting crude acid chloride in fresh, dry DCM and cool to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the desired amine (1.2 eq) and triethylamine (1.5 eq) in DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Application in Drug Discovery: Targeting SGLT2

Derivatives of this compound are key intermediates for synthesizing SGLT2 inhibitors. SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[1] In type 2 diabetes, the expression of SGLT2 is often increased, leading to excessive glucose reabsorption and contributing to hyperglycemia.

SGLT2 inhibitors block this transporter, preventing glucose reabsorption and promoting its excretion in the urine. This mechanism lowers blood glucose levels in an insulin-independent manner, reduces the risk of hypoglycemia, and can lead to weight loss and a reduction in blood pressure.[6]

G cluster_0 Renal Proximal Tubule cluster_1 Mechanism of Action cluster_2 Ion/Molecule Flow Lumen Tubular Lumen (Glomerular Filtrate) Cell Epithelial Cell Lumen->Cell Reabsorption Blood Bloodstream Cell->Blood Transport to Blood SGLT2 SGLT2 Transporter Inhibitor SGLT2 Inhibitor (e.g., Canagliflozin derivative) Inhibitor->SGLT2 Blocks Glucose Glucose Glucose->SGLT2 Sodium Na+ Sodium->SGLT2

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and chemical research. The outlined procedures are designed for scalability and high purity of the final product.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its trifunctional nature, featuring fluoro, bromo, and methoxy substitutions on a benzoic acid core, allows for diverse synthetic transformations. This protocol details a robust and scalable two-stage process: the direct bromination of 2-fluoro-4-methoxybenzoic acid followed by a purification procedure involving esterification to achieve high purity.

Synthetic Strategy Overview

The synthesis is divided into two main stages. The first stage is the regioselective bromination of the starting material, 2-fluoro-4-methoxybenzoic acid. The second stage involves the esterification of the crude product, followed by purification and subsequent hydrolysis to yield the high-purity final product. This strategy is particularly advantageous for large-scale production where high purity is critical.

Synthesis_Overview Start 2-Fluoro-4-methoxybenzoic acid Crude Crude 5-Bromo-2-fluoro- 4-methoxybenzoic acid Start->Crude Bromination Ester Methyl 5-Bromo-2-fluoro- 4-methoxybenzoate Crude->Ester Esterification PureEster Purified Methyl Ester Ester->PureEster Purification (e.g., Distillation) Final High-Purity 5-Bromo-2-fluoro- 4-methoxybenzoic acid PureEster->Final Hydrolysis

Caption: Overall synthetic workflow for high-purity this compound.

Experimental Protocols

Stage 1: Bromination of 2-Fluoro-4-methoxybenzoic acid

This protocol is adapted from the synthesis of a closely related analogue, 5-Bromo-4-fluoro-2-methoxybenzoic acid, which demonstrates high yield and regioselectivity[1].

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Water

  • Hexane

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and temperature control, charge 2-fluoro-4-methoxybenzoic acid and concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash thoroughly with water and then with hexane to remove impurities.

  • Dry the crude this compound under vacuum.

Stage 2: Purification via Esterification and Hydrolysis

This purification strategy is based on a method for producing high-purity 5-bromo-2,4-difluorobenzoic acid, which has been shown to achieve purities greater than 99.5%[2].

3.2.1. Esterification

Materials:

  • Crude this compound

  • Methanol

  • Thionyl chloride or a suitable acid catalyst

Procedure:

  • Suspend the crude this compound in methanol in a reaction vessel.

  • Cool the suspension and slowly add thionyl chloride or another suitable esterification catalyst.

  • Heat the mixture to reflux and maintain for 3-5 hours until the reaction is complete (monitored by HPLC or TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is the crude methyl 5-Bromo-2-fluoro-4-methoxybenzoate.

3.2.2. Purification of the Methyl Ester

Procedure:

  • Purify the crude methyl ester by vacuum distillation or rectification to separate it from di-brominated and other impurities.

  • Collect the fractions corresponding to the pure methyl 5-Bromo-2-fluoro-4-methoxybenzoate.

3.2.3. Hydrolysis

Materials:

  • Purified Methyl 5-Bromo-2-fluoro-4-methoxybenzoate

  • Sodium Hydroxide (aqueous solution)

  • Hydrochloric Acid (for acidification)

Procedure:

  • Add the purified methyl ester to an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the pure product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to obtain high-purity this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reaction Parameters and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purity (%)
BrominationNBSH₂SO₄0 - 252 - 4~96[1]>90
EsterificationMethanol, SOCl₂MethanolReflux3 - 5>95-
HydrolysisNaOH (aq)WaterReflux2 - 4>98>99.5[2]
Overall >80 [2]>99.5 [2]

Table 2: Physicochemical and Spectroscopic Data (Expected)

PropertyValue
Molecular FormulaC₈H₆BrFO₃
Molecular Weight249.03 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR Expected signals for aromatic protons, methoxy protons, and carboxylic acid proton.
¹³C NMR Expected signals for aromatic carbons, methoxy carbon, and carboxyl carbon.
IR (cm⁻¹) Expected absorptions for O-H (carboxylic acid), C=O, C-O, C-F, and C-Br bonds.
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight.

Visualization of Experimental Workflow

detailed_workflow cluster_bromination Stage 1: Bromination cluster_purification Stage 2: Purification A1 Charge 2-Fluoro-4-methoxybenzoic acid and H₂SO₄ A2 Cool to 0-5 °C A1->A2 A3 Add NBS in portions A2->A3 A4 Stir at RT for 2-4h A3->A4 A5 Quench with ice-water A4->A5 A6 Filter and wash precipitate A5->A6 A7 Dry crude product A6->A7 B1 Esterification of crude product with Methanol/SOCl₂ A7->B1 Proceed to Purification B2 Purify methyl ester (Vacuum Distillation) B1->B2 B3 Hydrolyze purified ester with NaOH(aq) B2->B3 B4 Acidify with HCl to precipitate B3->B4 B5 Filter, wash, and dry high-purity product B4->B5

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

  • Concentrated sulfuric acid and thionyl chloride are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • The bromination reaction can be exothermic. Maintain strict temperature control during the addition of NBS.

  • Follow all standard laboratory safety procedures for handling chemicals and performing organic synthesis.

These protocols provide a comprehensive guide for the large-scale synthesis of high-purity this compound, intended to be a valuable resource for professionals in the field of chemical and pharmaceutical development.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a versatile, halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of bromo, fluoro, and methoxy substituents on the benzoic acid scaffold provides a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of novel bioactive molecules. The bromine atom can be utilized for further functionalization through cross-coupling reactions, while the carboxylic acid moiety is readily converted to amides, which are prevalent in numerous pharmacologically active compounds.

This document provides detailed protocols for the amide coupling of this compound with various amines using two common and highly efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole). Additionally, potential applications of the resulting benzamides as kinase inhibitors are discussed.

Data Presentation

The following tables summarize representative reaction conditions for the amide coupling of this compound with different types of amines using HATU and EDC/HOBt as coupling agents. Please note that yields are highly dependent on the specific amine substrate, reaction scale, and purification method.

Table 1: HATU-Mediated Amide Coupling Reactions

EntryAmineBaseSolventTime (h)Temperature (°C)Expected Yield (%)
1AnilineDIPEADMF2-4Room Temp.> 85
2BenzylamineDIPEADMF2-4Room Temp.> 90
3MorpholineDIPEACH₂Cl₂4-6Room Temp.> 90
44-AminopyridineDIPEADMF3-5Room Temp.> 80

Table 2: EDC/HOBt-Mediated Amide Coupling Reactions

EntryAmineBaseSolventTime (h)Temperature (°C)Expected Yield (%)
1AnilineDIPEACH₂Cl₂/DMF12-18Room Temp.> 80
2BenzylamineDIPEACH₂Cl₂12-16Room Temp.> 85
3MorpholineDIPEACH₂Cl₂12-16Room Temp.> 85
44-AminopyridineDIPEADMF16-24Room Temp.> 75

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolve the acid in anhydrous DMF or CH₂Cl₂ (to a concentration of approximately 0.1-0.2 M).

  • Add the amine to the solution, followed by DIPEA.

  • Add HATU portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a classic and cost-effective method for amide bond formation using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous CH₂Cl₂ or DMF (0.1-0.2 M).

  • Add the amine and HOBt to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC·HCl.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow start Start reagents Combine: - this compound - Amine - Coupling Reagent (HATU or EDC/HOBt) - Base (DIPEA) - Solvent (DMF or CH2Cl2) start->reagents reaction Stir at Room Temperature reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute with EtOAc - Wash with 1M HCl, sat. NaHCO3, Brine monitor->workup Complete dry Dry & Concentrate workup->dry purify Purification (Flash Chromatography) dry->purify product Final Amide Product purify->product end End product->end

Caption: General workflow for the synthesis of amides from this compound.

Potential Application in Kinase Inhibition Signaling Pathway

Substituted benzamides have shown promise as inhibitors of various protein kinases. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation and survival. The following diagram illustrates a simplified signaling pathway that could be targeted by amides derived from this compound.

Kinase_Inhibition_Pathway ligand Growth Factor (FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR1) ligand->receptor Binds & Activates ras RAS receptor->ras inhibitor 5-Bromo-2-fluoro-4-methoxybenzamide Derivative (Inhibitor) inhibitor->receptor Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response

Caption: Simplified MAPK signaling pathway potentially inhibited by 5-Bromo-2-fluoro-4-methoxybenzamide derivatives.

Application Notes and Protocols for the Esterification of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the esterification of 5-Bromo-2-fluoro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Introduction

This compound is a substituted aromatic carboxylic acid whose ester derivatives are valuable precursors in drug discovery and development. Esterification is a fundamental transformation that modifies the carboxylic acid moiety, altering the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability. This can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. The choice of esterification method depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl and ethyl esters of this compound using different esterification methods. The data is based on established protocols for structurally similar substituted benzoic acids.

Esterification MethodAlcohol/ReagentsCatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Fischer Esterification MethanolConc. H₂SO₄Methanol4 - 8Reflux (~65)85 - 95
EthanolConc. H₂SO₄Ethanol6 - 12Reflux (~78)80 - 90
Steglich Esterification MethanolDCC, DMAPDichloromethane2 - 4Room Temp.80 - 95
EthanolDCC, DMAPDichloromethane2 - 4Room Temp.80 - 95
Mitsunobu Reaction MethanolPPh₃, DIAD/DEADTHF12 - 240 to Room Temp.70 - 90
EthanolPPh₃, DIAD/DEADTHF12 - 240 to Room Temp.70 - 90

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, PPh₃: Triphenylphosphine, DIAD: Diisopropyl azodicarboxylate, DEAD: Diethyl azodicarboxylate, THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: Fischer Esterification

This method is a classic, acid-catalyzed esterification suitable for simple alcohols like methanol and ethanol, which can be used in excess as the solvent.[1][2][3]

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure for Methyl Ester Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-50 equivalents).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromo-2-fluoro-4-methoxybenzoate.

  • Purification: Purify the crude product by recrystallization (e.g., from methanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that uses a coupling agent (DCC) and a catalyst (DMAP), making it suitable for substrates that may be sensitive to acidic conditions.[4][5]

Materials:

  • This compound

  • Methanol or Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure for Ethyl Ester Synthesis:

  • Reaction Setup: To a solution of this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane at 0°C (ice bath), add a solution of DCC (1.1 eq) in dichloromethane.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude ethyl 5-bromo-2-fluoro-4-methoxybenzoate by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions with inversion of stereochemistry at the alcohol's chiral center, if applicable.[6][7]

Materials:

  • This compound

  • Methanol or Ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure for Methyl Ester Synthesis:

  • Reaction Setup: To a solution of this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C, add methanol (1.0 eq).

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the methyl 5-bromo-2-fluoro-4-methoxybenzoate.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the esterification of this compound.

G cluster_1 Reaction cluster_3 Purification A Combine this compound, alcohol, and solvent B Add catalyst/reagents A->B C Heat/Stir for specified time (Monitor by TLC) B->C Start Reaction D Quench reaction and perform aqueous extractions C->D Reaction Complete E Dry organic layer and concentrate D->E F Recrystallization or Column Chromatography E->F G Characterize pure ester product F->G

General Esterification Workflow
Comparison of Esterification Methods

This diagram outlines the logical relationships and key considerations for choosing an esterification method.

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Start Esterification of This compound F_Cond Strong acid (H₂SO₄) High temperature (reflux) Start->F_Cond S_Cond DCC, DMAP Room temperature Start->S_Cond M_Cond PPh₃, DIAD/DEAD Low to room temperature Start->M_Cond F_Adv Advantages: - Inexpensive reagents - Simple procedure F_Cond->F_Adv F_Disadv Disadvantages: - Harsh conditions (not for acid-sensitive substrates) - Reversible reaction F_Adv->F_Disadv S_Adv Advantages: - Mild conditions - High yields S_Cond->S_Adv S_Disadv Disadvantages: - Stoichiometric byproduct (DCU) - Reagents can be allergens S_Adv->S_Disadv M_Adv Advantages: - Very mild conditions - Stereochemical inversion M_Cond->M_Adv M_Disadv Disadvantages: - Stoichiometric byproducts (phosphine oxide, hydrazine derivative) - Purification can be challenging M_Adv->M_Disadv

Comparison of Esterification Methods

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Bromo-2-fluoro-4-methoxybenzoic acid synthesis. This document offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data analysis to address common challenges encountered during the synthesis.

Frequently Asked questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the electrophilic bromination of 2-fluoro-4-methoxybenzoic acid. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in the presence of a suitable solvent. The methoxy group is a strong activating group and, along with the fluorine atom, directs the incoming bromine atom to the C5 position.

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Suboptimal Reaction Temperature: The temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.

  • Improper Stoichiometry: An incorrect molar ratio of the substrate to the brominating agent can result in either unreacted starting material or the formation of undesired byproducts.

  • Poor Quality Reagents: The use of old or impure reagents, especially the brominating agent, can significantly impact the reaction outcome.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

Q3: My final product has low purity. What are the likely impurities and how can I remove them?

A3: The primary impurities are often isomers (e.g., 3-bromo or 3,5-dibromo derivatives) and unreacted starting material. The formation of these byproducts is influenced by the reaction conditions. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. In more challenging cases, column chromatography may be necessary.

Q4: How can I minimize the formation of the dibrominated byproduct?

A4: The formation of 3,5-dibromo-2-fluoro-4-methoxybenzoic acid occurs when the desired monobrominated product undergoes a second bromination. To minimize this, consider the following:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the starting material to the brominating agent.

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or as a solution dropwise can help maintain a low concentration of the electrophile, thus favoring monosubstitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase the selectivity for the monobrominated product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC/HPLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or the addition of a small amount of catalyst (if applicable).
Suboptimal reaction temperature.Optimize the reaction temperature. For bromination with NBS, a temperature range of 20-30°C is often a good starting point. For reactions with Br₂, lower temperatures (0-10°C) may be required to control reactivity.
Incorrect stoichiometry.Ensure accurate weighing of reagents and use a precise 1:1 to 1.1:1 molar ratio of brominating agent to the starting material.
Product loss during work-up.During aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. Use minimal amounts of cold solvent for washing the filtered product to avoid redissolving it.
Low Purity (Presence of Isomers) Reaction temperature is too high.Lowering the reaction temperature can improve the regioselectivity of the bromination.
Highly reactive brominating agent.Consider using a milder brominating agent like NBS instead of Br₂.
Ineffective purification.Optimize the recrystallization solvent system. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water) often works well. Ensure slow cooling to promote the formation of pure crystals.
Product Discoloration (Yellow or Brown) Presence of residual bromine.Wash the crude product thoroughly with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.
Impurities in the starting material.Ensure the purity of the 2-fluoro-4-methoxybenzoic acid starting material before use.
Formation of Dibrominated Byproduct Excess brominating agent.Use a strict 1:1 molar ratio of the brominating agent.
Reaction time is too long.Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the product.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the synthesis of similar bromo-fluoro-benzoic acid derivatives and is a good starting point for optimization.

Materials:

  • 2-fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Sulfuric acid (concentrated)

  • Water

  • Sodium bisulfite solution (10% aqueous)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 equivalent) in the chosen solvent (DCM or MeCN).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • In a separate beaker, dissolve NBS (1.05 equivalents) in the same solvent.

  • Add the NBS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • Add a 10% sodium bisulfite solution to quench any unreacted bromine (the orange color should disappear).

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Bromination using Liquid Bromine (Br₂)

This method uses a more reactive brominating agent and requires careful temperature control.

Materials:

  • 2-fluoro-4-methoxybenzoic acid

  • Liquid Bromine (Br₂)

  • Acetic acid

  • Water

  • Sodium bisulfite solution (10% aqueous)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Add liquid bromine (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at the same temperature for another 2-4 hours. Monitor the reaction by TLC.

  • Slowly pour the reaction mixture into a large beaker of ice water with vigorous stirring.

  • Add a 10% sodium bisulfite solution until the red-brown color of bromine disappears.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an acetic acid/water or ethanol/water mixture.

Data Presentation

Table 1: Comparison of Bromination Methods for Structurally Similar Benzoic Acids

Starting MaterialBrominating AgentSolventCatalystYield (%)Purity (%)Reference
2-Fluorobenzoic acidNBSDichloromethane-57≥85[1]
3-Methoxybenzoic acidBromineAcetic Acid/Water-79Not specified
3-Methoxybenzoic acidDibromohydantoinDichloroethaneH₂SO₄/KBr/Red P92.899.5
4-Fluoro-2-methoxybenzoic acidNBSAcetonitrile-96Not specified[2]

Note: The yields and purities are reported for the synthesis of structurally related compounds and should be considered as a reference for optimizing the synthesis of this compound.

Visualizations

Synthesis_Pathway 2-Fluoro-4-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid Reaction Reaction 2-Fluoro-4-methoxybenzoic acid->Reaction Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2)->Reaction Solvent (e.g., Acetic Acid, DCM) Solvent (e.g., Acetic Acid, DCM) Solvent (e.g., Acetic Acid, DCM)->Reaction Crude Product Crude Product Reaction->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_low_yield Troubleshooting Low Yield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Suboptimal Temperature? Suboptimal Temperature? Incomplete Reaction?->Suboptimal Temperature? No Monitor by TLC/HPLC\nIncrease reaction time Monitor by TLC/HPLC Increase reaction time Incomplete Reaction?->Monitor by TLC/HPLC\nIncrease reaction time Yes Incorrect Stoichiometry? Incorrect Stoichiometry? Suboptimal Temperature?->Incorrect Stoichiometry? No Optimize Temperature Optimize Temperature Suboptimal Temperature?->Optimize Temperature Yes Verify Reagent Amounts Verify Reagent Amounts Incorrect Stoichiometry?->Verify Reagent Amounts Yes

References

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting material: 2-fluoro-4-methoxybenzoic acid.

  • Over-brominated species: Dibrominated benzoic acid derivatives can form if the reaction conditions are not carefully controlled.

  • Positional isomers: Depending on the synthetic route, other isomers of the brominated product might be present.

  • Residual solvents: Solvents used in the synthesis and work-up may be retained in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial for successful purification.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.

  • Acid-Base Extraction: This liquid-liquid extraction method can effectively separate the acidic product from neutral or basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Troubleshooting Guides

Recrystallization

Issue: The compound "oils out" during recrystallization instead of forming crystals.

Possible CauseSuggested Solution
Solvent is too nonpolar. Use a more polar solvent or a solvent mixture.
Solution is supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
High concentration of impurities. Consider a preliminary purification step like column chromatography to reduce the impurity load.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue: Poor recovery of the purified product after recrystallization.

Possible CauseSuggested Solution
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration. Pre-heat the filtration apparatus (funnel and receiving flask).
Incomplete crystallization. Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time.
Product is significantly soluble in the cold solvent. Use a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
Column Chromatography

Issue: Poor separation of the desired product from impurities.

Possible CauseSuggested Solution
Inappropriate mobile phase polarity. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Column overloading. Use an appropriate ratio of crude material to silica gel (typically 30:1 to 100:1 by weight).
Improper column packing. Ensure the column is packed uniformly as a slurry to avoid cracks or channels.

Issue: The product elutes with significant tailing.

Possible CauseSuggested Solution
Strong interaction between the carboxylic acid and silica gel. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.

Experimental Protocols

Recrystallization Protocol

This is a general guideline; optimization may be necessary. Based on protocols for similar substituted benzoic acids, suitable solvents could include methanol, ethanol, isopropanol, or mixtures with water.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, fresh solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying, preferably in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good system will show clear separation between the desired product and impurities, with an Rf value of ~0.3 for the product. A starting point could be a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica to the top of the column.

  • Elution: Run the column with the optimized eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The acidic this compound will react to form its water-soluble salt and move to the aqueous layer.

  • Separation: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid, such as hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Pure Pure Product Recrystallization->Pure Column->Pure Extraction->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No AdjustSolvent Adjust Solvent System (e.g., more polar) OilingOut->AdjustSolvent Yes SlowCooling Ensure Slow Cooling OilingOut->SlowCooling If still oily Success Successful Purification LowRecovery->Success No ReduceSolvent Use Less Solvent LowRecovery->ReduceSolvent Yes CheckCooling Ensure Complete Cooling LowRecovery->CheckCooling If still low AdjustSolvent->Start SlowCooling->Start ReduceSolvent->Start CheckCooling->Start

Caption: Troubleshooting decision tree for recrystallization issues.

Overcoming solubility issues with 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromo-2-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its solubility profile can be inferred from its structural features—a halogenated aromatic carboxylic acid. It is expected to have low solubility in water and non-polar organic solvents. Solubility is likely to be higher in polar aprotic solvents and, to some extent, in polar protic solvents. The presence of bromine, fluorine, and methoxy groups influences its lipophilicity and potential for hydrogen bonding.[1]

Q2: Which solvents are recommended for initial solubility screening?

A2: For initial screening, it is advisable to test a range of solvents with varying polarities. Based on the behavior of similar substituted benzoic acids, the following solvents are recommended for initial testing:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are likely to be effective.

  • Polar Protic Solvents: Methanol, ethanol, and other alcohols may provide moderate solubility.

  • Non-Polar Solvents: Limited solubility is expected in solvents like hexane and toluene.[2]

Q3: How can I improve the aqueous solubility of this compound?

A3: The most effective method for increasing the aqueous solubility of a carboxylic acid is to convert it into a salt by reacting it with a suitable base.[2] This deprotonates the carboxylic acid group, forming a more polar and water-soluble carboxylate salt. Common bases for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine.

Q4: Can sonication be used to aid dissolution?

A4: Yes, sonication is a useful technique to help break down aggregates and increase the rate of dissolution, particularly when preparing stock solutions.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the dissolution of this compound.

ProblemPossible CauseSuggested Solution
The compound is not dissolving in the chosen solvent. The solvent may not be appropriate for the compound's polarity.1. Try a different solvent from the recommended list, such as a polar aprotic solvent (DMSO, DMF). 2. Consider gentle heating to increase solubility. 3. Use sonication to aid dissolution.[3]
The compound precipitates out of solution upon cooling. The solution was likely saturated at a higher temperature.1. Maintain the elevated temperature during your experiment if possible. 2. Prepare a more dilute solution. 3. Consider using a co-solvent system to improve solubility at room temperature.
Inconsistent solubility is observed between different batches of the compound. There may be slight variations in purity or the crystalline form (polymorphism) of the compound.1. Ensure you are using a consistent source and purity of the compound. 2. If the problem persists, consider characterizing the crystalline form.[2]
After forming a salt to increase aqueous solubility, the free acid precipitates. The pH of the solution has been lowered, causing the carboxylate salt to be protonated back to the less soluble carboxylic acid form.This is an expected equilibrium effect. Maintain the pH of the solution at a level where the compound remains in its ionized, more soluble form.

Physicochemical Properties and Solubility Data

The following tables summarize the estimated physicochemical properties of this compound and the expected solubility of similar compounds in common solvents.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueSource/Rationale
Molecular FormulaC₈H₆BrFO₃
Molecular Weight249.03 g/mol Calculated
AppearanceWhite to off-white solidInferred from similar compounds[4]
Melting Point140-150 °CInferred from 5-Bromo-2-fluorobenzoic acid (141-145 °C)[5]
pKa~3-4Estimated based on benzoic acid and effects of electron-withdrawing substituents
XLogP3~2.5Estimated based on similar structures

Table 2: Qualitative Solubility of Structurally Similar Benzoic Acid Derivatives

SolventPolarityExpected SolubilityRationale
WaterHigh (Protic)LowThe hydrophobic aromatic ring and halogen substituents limit aqueous solubility.[6]
Methanol / EthanolHigh (Protic)Moderately SolubleCan act as both hydrogen bond donors and acceptors.[2]
AcetoneHigh (Aprotic)SolubleA polar aprotic solvent capable of dissolving moderately polar compounds.
Dimethyl Sulfoxide (DMSO)High (Aprotic)Highly SolubleA strong polar aprotic solvent known to dissolve many poorly soluble organic compounds.[7]
N,N-Dimethylformamide (DMF)High (Aprotic)Highly SolubleSimilar to DMSO, it is a good solvent for polar organic molecules.
Dichloromethane (DCM)MediumSlightly SolubleA non-polar solvent, expected to have limited solvating power for this compound.
Hexane / TolueneLowInsolubleNon-polar solvents are unlikely to dissolve this polar carboxylic acid.[2]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 5-10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds at room temperature.

  • Visually inspect the solution to determine the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).

  • If the compound is insoluble at room temperature, gently warm the mixture and observe any changes.

Protocol 2: Solubility Enhancement via Salt Formation

Objective: To increase the aqueous solubility of this compound by converting it to its carboxylate salt.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend a known amount of this compound in a desired volume of deionized water.

  • While stirring, slowly add the 0.1 M NaOH solution dropwise.

  • Monitor the pH of the solution. As the base is added, the carboxylic acid will be deprotonated, and the solid should begin to dissolve.

  • Continue adding the base until all the solid has dissolved and the pH is in the desired range (typically pH > 7 for complete salt formation).

  • Record the final pH and the total volume of base added.

Protocol 3: Preparation of a Stock Solution using a Co-Solvent System

Objective: To prepare a concentrated stock solution for use in biological assays where a small amount of an organic solvent is acceptable.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Vortex mixer or sonicator

Procedure:

  • Weigh out the required amount of this compound.

  • Add a minimal amount of DMSO to completely dissolve the compound. Sonication or gentle warming may be used to aid dissolution.[3]

  • Once fully dissolved, the resulting solution is your concentrated stock solution.

  • For your experiment, dilute a small volume of the DMSO stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all samples.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex/Stir add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate heat Gentle Heating (Optional) vortex->heat observe Observe Solubility vortex->observe sonicate->heat heat->observe precipitate Precipitation? observe->precipitate soluble Soluble precipitate->soluble No insoluble Insoluble precipitate->insoluble Yes

Caption: A general workflow for assessing the solubility of this compound.

troubleshooting_logic start Compound Insoluble check_solvent Is the solvent appropriate? start->check_solvent change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO) check_solvent->change_solvent No increase_temp Apply Gentle Heat check_solvent->increase_temp Yes change_solvent->increase_temp use_cosolvent Use a Co-solvent System form_salt Form a Salt (for aqueous solutions) use_cosolvent->form_salt success Solubility Achieved use_cosolvent->success sonicate Apply Sonication increase_temp->sonicate Still Insoluble increase_temp->success Soluble form_salt->success fail Still Insoluble (Re-evaluate strategy) form_salt->fail sonicate->use_cosolvent sonicate->success

Caption: A decision-making flowchart for troubleshooting solubility issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling conditions for 5-Bromo-2-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?

A1: For a starting point, a common set of conditions for coupling this compound with a generic arylboronic acid would be:

ParameterRecommendation
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
Ligand SPhos (1.1-1.2 eq. to Pd) or P(tBu)₃ (1.1-1.2 eq. to Pd)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O (e.g., 4:1 v/v) or 1,4-Dioxane/H₂O (e.g., 4:1 v/v)
Temperature 80-110 °C
Arylboronic Acid 1.2-1.5 equivalents

These conditions provide a robust starting point, but optimization may be necessary depending on the specific boronic acid used.[1][2][3]

Q2: How do the substituents on this compound affect the Suzuki coupling reaction?

A2: The electronic and steric profile of this compound presents several factors that can influence the reaction:

  • Bromo Group: Aryl bromides are generally good substrates for Suzuki coupling, offering a good balance of reactivity and stability.[2]

  • Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[4][5] However, its position ortho to the bromine can introduce steric hindrance, potentially requiring bulkier ligands to promote the reaction.[4]

  • Para-Methoxy Group: This electron-donating group can make the aryl bromide slightly less reactive towards oxidative addition compared to an unsubstituted bromobenzene.

  • Meta-Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the reaction by reacting with the base. It is crucial to use a sufficient excess of base to neutralize this proton and facilitate the catalytic cycle. In some cases, protection of the carboxylic acid as an ester may be beneficial if low yields are persistent.

Q3: Which palladium catalysts and ligands are most effective for this type of substrate?

A3: For electron-rich aryl bromides, and particularly those with potential for steric hindrance, bulky and electron-rich phosphine ligands are often the most effective.[6][7]

Catalyst SystemAdvantagesConsiderations
Pd(OAc)₂ / SPhos Highly active for a broad range of aryl bromides, often providing good yields under relatively mild conditions.[3]Can be sensitive to air and moisture.
Pd₂(dba)₃ / P(tBu)₃ The bulky and electron-rich tri(tert-butyl)phosphine ligand is excellent for accelerating the oxidative addition of less reactive aryl halides.P(tBu)₃ is air-sensitive and should be handled under an inert atmosphere.
Pd(dppf)Cl₂ A stable and versatile catalyst that is effective for a wide range of Suzuki couplings, including those with heteroaryl partners.[8]May require higher temperatures for challenging substrates.
N-Heterocyclic Carbene (NHC) Ligands These ligands are highly electron-donating and sterically demanding, making them very effective for difficult couplings.[9]May require specific precatalysts for optimal activity.

Q4: What are the most common side reactions and how can they be minimized?

A4: The two most prevalent side reactions in Suzuki couplings are protodeboronation of the boronic acid and dehalogenation of the aryl halide.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. To minimize this:

    • Use fresh, high-purity boronic acid.

    • Consider using boronic esters (e.g., pinacol esters), which are generally more stable.[2]

    • Avoid excessively high temperatures and prolonged reaction times.[10]

  • Dehalogenation: This involves the replacement of the bromine atom on the benzoic acid with a hydrogen atom.[2] To mitigate this:

    • Ensure the reaction is thoroughly degassed to remove oxygen.

    • Use high-purity solvents and reagents.

    • Screen different bases, as some can promote this side reaction.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Ensure proper handling under an inert atmosphere if using air-sensitive reagents.
Insufficient Base Increase the equivalents of base to 3-4 equivalents, especially given the acidic proton of the carboxylic acid. Consider a stronger base like Cs₂CO₃ or K₃PO₄.[1]
Low Reaction Temperature Incrementally increase the reaction temperature in 10 °C intervals, up to the boiling point of the solvent.
Inappropriate Solvent Try a different solvent system. For example, if using toluene/H₂O, switch to 1,4-dioxane/H₂O or DMF.[1][11]
Poor Ligand Choice If using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as SPhos, P(tBu)₃, or an N-heterocyclic carbene (NHC) ligand.[7][9]

Problem 2: Significant Formation of Homo-coupling Byproduct (Biaryl of the Boronic Acid)

Potential Cause Troubleshooting Step
Oxygen in the Reaction Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Excess Boronic Acid Reduce the equivalents of boronic acid to 1.1-1.2 equivalents.
High Temperature Lower the reaction temperature. Homo-coupling can be more prevalent at higher temperatures.

Problem 3: Debromination of this compound is Observed

Potential Cause Troubleshooting Step
Presence of Hydride Sources Ensure solvents are anhydrous and of high purity. Certain bases or impurities can act as hydride donors.
Suboptimal Base Switch to a different base. For example, if using an alkoxide, try an inorganic carbonate like K₂CO₃ or Cs₂CO₃.
Catalyst System Some palladium-ligand combinations may be more prone to dehalogenation. Screen alternative catalysts.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) in a small amount of the reaction solvent under an inert atmosphere.

    • Add the catalyst mixture to the Schlenk flask.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., toluene/water 4:1) to the Schlenk flask.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Acidify the aqueous layer with 1M HCl to precipitate the product, then extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)-Br]L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl [Ar-Pd(II)-Ar']L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product Coupled Product RedElim->Product ArylHalide 5-Bromo-2-fluoro-4- methoxybenzoic acid ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Systematic Optimization Start Low or No Yield in Suzuki Coupling Reagent_Check Check Reagent Quality: - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? Start->Reagent_Check Stoichiometry_Check Verify Stoichiometry: - Correct Equivalents of Base? - Correct Boronic Acid Ratio? Reagent_Check->Stoichiometry_Check If Reagents are OK Condition_Optimization Optimize Reaction Conditions Stoichiometry_Check->Condition_Optimization If Stoichiometry is Correct Base_Screen Screen Bases (K₃PO₄, Cs₂CO₃) Condition_Optimization->Base_Screen Ligand_Screen Screen Ligands (SPhos, P(tBu)₃, NHC) Base_Screen->Ligand_Screen Solvent_Screen Screen Solvents (Dioxane, Toluene, DMF) Ligand_Screen->Solvent_Screen Temp_Optimization Optimize Temperature Solvent_Screen->Temp_Optimization Success Improved Yield Temp_Optimization->Success Failure Persistent Low Yield Temp_Optimization->Failure Protecting_Group Consider Protecting Carboxylic Acid Failure->Protecting_Group

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Common side reactions in the synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct alongside the desired this compound. How can I improve the regioselectivity?

A1: The formation of positional isomers is a common challenge in the electrophilic bromination of substituted aromatic rings. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) influence the position of the incoming bromine atom. While the 5-position is generally favored, the formation of other isomers, such as the 3-bromo isomer, can occur.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Brominating Agent: The reactivity of the brominating agent can impact selectivity. Milder agents may provide better control.

  • Solvent System: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve the isomeric ratio.

Q2: I am observing a di-brominated impurity in my product mixture. How can I prevent this over-reaction?

A2: The formation of di-brominated species, such as 3,5-dibromo-2-fluoro-4-methoxybenzoic acid, occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use of a slight excess may be necessary for complete conversion, but a large excess should be avoided.

  • Rate of Addition: Add the brominating agent slowly and in a controlled manner to maintain a low instantaneous concentration in the reaction mixture.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Q3: My final product is contaminated with unreacted starting material, 2-fluoro-4-methoxybenzoic acid. How can I drive the reaction to completion?

A3: Incomplete conversion is a frequent issue. Several factors can contribute to a stalled or incomplete reaction.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. A modest increase in temperature may be necessary but should be done cautiously to avoid side reactions.

  • Purity of Reagents: The presence of moisture or other impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents and solvents are of high purity and are anhydrous where required.

  • Activation of Brominating Agent: Some bromination reactions may require a catalyst or activator. Ensure the appropriate catalyst is used and is active.

Q4: After work-up, I have a discolored product. What could be the cause and how can I purify it?

A4: Discoloration can arise from residual bromine or other colored impurities.

Troubleshooting Steps:

  • Quenching: Ensure any excess bromine is completely quenched after the reaction. A wash with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help remove residual bromine.

  • Purification: Recrystallization is an effective method for purifying the final product and removing colored impurities. Suitable solvent systems can be determined through small-scale solubility tests.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized to minimize common side reactions.

ParameterIssueRecommended Optimization
Temperature Formation of positional isomers, Di-brominationMaintain a low and controlled temperature (e.g., 0-25 °C) to improve selectivity.
Brominating Agent Over-reaction, Low selectivityUse a milder brominating agent (e.g., N-Bromosuccinimide) and carefully control stoichiometry (1.0-1.1 equivalents).
Reaction Time Incomplete reaction, Formation of byproductsMonitor reaction progress by TLC or HPLC and quench promptly upon completion.
Solvent Poor selectivity, Slow reaction rateScreen various solvents (e.g., acetic acid, halogenated solvents) to find the optimal medium.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of 2-fluoro-4-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Brominating Agent: From the dropping funnel, add a solution of the brominating agent (e.g., Bromine (1.1 eq) in glacial acetic acid or N-Bromosuccinimide (1.1 eq) portion-wise) dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water. If bromine was used, quench the excess by adding a 10% sodium thiosulfate solution until the color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow start Start: 2-fluoro-4-methoxybenzoic acid dissolve Dissolve in Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_br Add Brominating Agent cool->add_br monitor Monitor Reaction (TLC/HPLC) add_br->monitor workup Aqueous Work-up & Quench monitor->workup filter Filter Crude Product workup->filter purify Recrystallize filter->purify end End: Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Identified in Product isomer Positional Isomer Impurity start->isomer dibromo Di-bromo Impurity start->dibromo starting_material Unreacted Starting Material start->starting_material discolored Discolored Product start->discolored sol_isomer Lower Temperature Change Solvent/Brominating Agent isomer->sol_isomer sol_dibromo Control Stoichiometry Slow Addition of Reagent dibromo->sol_dibromo sol_sm Increase Reaction Time/Temp Check Reagent Purity starting_material->sol_sm sol_discolored Thorough Quenching Recrystallization discolored->sol_discolored

Caption: A troubleshooting guide for common side reactions and impurities.

How to remove impurities from 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthetic route, and degradation products. Potential impurities may include regioisomers (e.g., 3-Bromo-2-fluoro-4-methoxybenzoic acid), and di-brominated species, depending on the synthesis method.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and identifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify proton-containing impurities.[2] Melting point analysis can also provide a general indication of purity, as impurities tend to broaden and depress the melting range.

Q3: What is the expected melting point of pure this compound?

Q4: Which solvents are suitable for dissolving this compound?

A4: Based on the purification methods for similar compounds, solvents such as methanol, ethanol, isopropanol, and dichloromethane are likely to dissolve this compound, particularly with heating.[4][5]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptom: The purity of the synthesized this compound is below the desired specification as determined by HPLC or NMR.

Possible Causes:

  • Incomplete reaction.

  • Formation of side products (e.g., isomers, over-bromination).

  • Residual starting materials.

Troubleshooting Steps:

G start Low Purity Detected check_impurities Identify Impurities (HPLC, NMR) start->check_impurities is_starting_material Impurity = Starting Material? check_impurities->is_starting_material is_side_product Impurity = Side Product? is_starting_material->is_side_product No purify Purification Required is_starting_material->purify Yes is_side_product->purify Yes recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography esterification_distillation Esterification followed by Distillation purify->esterification_distillation end_purified Assess Purity of Purified Product recrystallization->end_purified chromatography->end_purified esterification_distillation->end_purified

Caption: Troubleshooting workflow for low purity.

  • Identify Impurities: Use analytical methods like HPLC or NMR to identify the nature of the impurities.

  • Select Purification Method:

    • Recrystallization: If the impurity profile is simple (e.g., residual starting material), recrystallization is often effective.

    • Column Chromatography: For complex mixtures or impurities with similar solubility, column chromatography provides better separation.

    • Esterification and Distillation: In some cases, converting the carboxylic acid to its ester, purifying by distillation, and then hydrolyzing back to the acid can be an effective strategy to remove non-volatile impurities.[6]

Issue 2: Poor Yield After Recrystallization

Symptom: Significant loss of product during the recrystallization process.

Possible Causes:

  • The chosen solvent is too good at dissolving the compound, even at low temperatures.

  • Too much solvent was used.

  • The cooling process was too rapid, leading to the precipitation of impurities along with the product.

Troubleshooting Steps:

G start Poor Recrystallization Yield check_solvent Review Solvent Choice start->check_solvent is_solvent_optimal Is solvent optimal? check_solvent->is_solvent_optimal optimize_solvent Optimize Solvent System (e.g., mixed solvents) is_solvent_optimal->optimize_solvent No check_volume Review Solvent Volume is_solvent_optimal->check_volume Yes end_optimized Re-run Recrystallization optimize_solvent->end_optimized is_volume_correct Was minimal hot solvent used? check_volume->is_volume_correct reduce_volume Use less solvent is_volume_correct->reduce_volume No check_cooling Review Cooling Rate is_volume_correct->check_cooling Yes reduce_volume->end_optimized is_cooling_slow Was cooling slow? check_cooling->is_cooling_slow slow_cooling Cool slowly to room temp, then ice bath is_cooling_slow->slow_cooling No is_cooling_slow->end_optimized Yes slow_cooling->end_optimized

Caption: Troubleshooting workflow for poor recrystallization yield.

  • Optimize Solvent System: If the yield is low, consider using a mixed solvent system to fine-tune the solubility. For example, a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water).

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific case.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethanol/water mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, cool the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent System Examples (from related compounds) Purity Achieved (for related compounds)
Methanol>99%[4]
Ethanol>99%[4]
Isopropanol>99.5%[4]
Ethanol/WaterHigh Purity[5]
Purity Assessment by HPLC

This is a general HPLC method that can be used as a starting point for purity analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).[1]

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Parameter Typical Value
Column Temperature30 °C[1]
Injection Volume10 µL[1]
Flow Rate1.0 mL/min

References

Preventing debromination of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methoxybenzoic acid. The following sections address common issues, with a focus on preventing the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of debromination of this compound during a reaction?

A1: Debromination, or hydrodebromination, is a common side reaction for many aryl bromides, including this compound. The primary causes are often related to the reaction conditions and the choice of reagents. In palladium-catalyzed cross-coupling reactions, debromination can occur as a competing pathway to the desired coupling. Key factors that can lead to debromination include:

  • Reaction Temperature: Higher temperatures can promote the undesired debromination side reaction.

  • Choice of Base: The type and strength of the base can influence the rate of debromination.

  • Ligand Selection: The phosphine ligand used in palladium-catalyzed reactions plays a crucial role in catalyst stability and reactivity, which can affect the extent of debromination.

  • Presence of Hydride Sources: Trace amounts of water, alcohols, or other protic species can act as hydride donors, leading to the replacement of the bromine atom with hydrogen.

  • Catalyst System: The choice of palladium precursor and its activation can also impact the formation of byproducts.

Q2: In which types of reactions is debromination of this compound most likely to be a significant issue?

A2: Debromination is a known side reaction in several common transformations involving aryl halides. For this compound, you should be particularly vigilant in the following reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The conditions used in these reactions, especially elevated temperatures and the presence of a base, can facilitate debromination.

  • Grignard Reagent Formation: The process of forming a Grignard reagent from an aryl bromide can be accompanied by debromination, especially if there are protic impurities in the solvent or on the surface of the magnesium.

  • Lithium-Halogen Exchange: This reaction is typically performed at very low temperatures to minimize side reactions. However, if the temperature is not well-controlled, debromination can occur.

Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction with this compound?

A3: To minimize debromination in a Suzuki-Miyaura coupling, consider the following strategies:

  • Optimize the Catalyst System: Use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos.[1][2] These ligands can promote the desired cross-coupling reaction at a faster rate than the competing debromination.

  • Select an Appropriate Base: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be less prone to causing debromination compared to stronger bases like sodium tert-butoxide.[3]

  • Control the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often a good starting point for optimization.

  • Use Anhydrous and Degassed Solvents: To minimize the presence of potential hydride donors, ensure that your solvents are anhydrous and have been properly degassed to remove oxygen.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Symptom: Significant formation of 2-fluoro-4-methoxybenzoic acid (debrominated byproduct) is observed by LC-MS or NMR analysis of the crude reaction mixture.

Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature in 10-20 °C increments. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.
Inappropriate Ligand Screen a panel of phosphine ligands. Start with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos, which are often effective in suppressing debromination.[1][2][4][5]
Base is too Strong or Reactive Switch to a milder base. For Suzuki reactions, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, consider K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu.
Presence of Hydride Donors Ensure all solvents are rigorously dried and degassed. Use freshly opened bottles of reagents. Consider adding a drying agent to the reaction if compatible.
Suboptimal Palladium Precursor If using a Pd(II) source, ensure its reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system.
Grignard Reagent Formation

Symptom: Low yield of the desired Grignard reagent and formation of 2-fluoro-4-methoxybenzoic acid after quenching with CO₂.

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface Activate the magnesium turnings before use. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings under an inert atmosphere.[6][7]
Presence of Moisture Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under a strict inert atmosphere (nitrogen or argon).
Reaction Temperature is too High Maintain a gentle reflux. Overheating can promote side reactions.
Slow Initiation A slow start can lead to a buildup of the aryl bromide, which can then react with any Grignard reagent that does form, leading to byproduct formation. Ensure a prompt initiation by using activated magnesium.
Lithium-Halogen Exchange

Symptom: Formation of 2-fluoro-4-methoxybenzoic acid after quenching the reaction mixture with an electrophile.

Potential Cause Troubleshooting Steps
Reaction Temperature is too High This reaction should be performed at very low temperatures, typically -78 °C (dry ice/acetone bath). Ensure the temperature is maintained throughout the addition of the organolithium reagent.[8][9][10]
Slow Addition of Organolithium Reagent Add the organolithium reagent dropwise to the solution of this compound to avoid localized heating.
Protic Impurities Ensure all glassware is scrupulously dried and solvents are anhydrous.

Experimental Protocols

The following are generalized starting protocols. Optimization for specific substrates and desired outcomes is highly recommended.

Suzuki-Miyaura Coupling Protocol

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Parameter Recommendation
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent Toluene/Water (10:1), degassed
Temperature 80-100 °C
Reaction Time 12-24 hours (monitor by TLC or LC-MS)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precursor and ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction to the desired temperature and stir vigorously.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a starting point for the amination of this compound.

Parameter Recommendation
Palladium Precursor Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base Cs₂CO₃ (1.5 equiv.)
Solvent Toluene or Dioxane, anhydrous and degassed
Temperature 100-110 °C
Reaction Time 12-24 hours (monitor by TLC or LC-MS)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat with vigorous stirring.

  • After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[11]

Visualizations

Troubleshooting_Debromination_in_Cross_Coupling start High Debromination Observed temp Is Reaction Temperature > 100°C? start->temp ligand Is a Bulky, Electron-Rich Ligand Being Used (e.g., SPhos)? temp->ligand No lower_temp Lower Temperature to 80-90°C temp->lower_temp Yes base Is a Strong Base Being Used (e.g., NaOtBu)? ligand->base Yes change_ligand Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) ligand->change_ligand No solvent Are Solvents Anhydrous and Degassed? base->solvent No change_base Switch to a Milder Base (e.g., K3PO4, Cs2CO3) base->change_base Yes dry_solvent Use Freshly Dried and Degassed Solvents solvent->dry_solvent No end Debromination Minimized solvent->end Yes lower_temp->ligand change_ligand->base change_base->solvent dry_solvent->end

Caption: Troubleshooting workflow for debromination in cross-coupling reactions.

Grignard_Formation_Troubleshooting start Grignard Reaction Fails or Low Yield activation Was Magnesium Activated? start->activation moisture Are Glassware and Solvents Strictly Anhydrous? activation->moisture Yes activate_mg Activate Mg with Iodine or 1,2-Dibromoethane activation->activate_mg No initiation Did the Reaction Initiate Promptly? moisture->initiation Yes dry_system Oven-Dry Glassware and Use Anhydrous Solvents moisture->dry_system No check_initiator Ensure Effective Initiation; Consider Mechanical Activation initiation->check_initiator No success Successful Grignard Formation initiation->success Yes activate_mg->moisture dry_system->initiation check_initiator->success

Caption: Troubleshooting guide for Grignard reagent formation.

References

Challenges in the industrial scale-up of 5-Bromo-2-fluoro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the industrial scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and economically viable route for industrial scale-up is the direct electrophilic bromination of 2-fluoro-4-methoxybenzoic acid. This method typically employs liquid bromine or N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetic acid or a halogenated hydrocarbon. The directing effects of the activating methoxy group (-OCH₃) and the deactivating but ortho-, para-directing fluorine (-F) and carboxyl (-COOH) groups favor substitution at the C5 position, which is sterically accessible and electronically enriched.

Q2: Why is my yield consistently low during the scale-up process?

A2: Low yields in the synthesis of substituted benzoic acids can arise from several factors during scale-up.[1][2] Incomplete conversion is a primary suspect; ensure the reaction is monitored to completion using analytical methods like HPLC.[3] Side reactions, such as the formation of isomeric byproducts or over-bromination, can consume starting material and reduce the yield of the desired product.[1] Additionally, physical loss of product during work-up and isolation steps (e.g., filtration, transfers, and recrystallization) becomes more significant at a larger scale.

Q3: I am observing significant amounts of isomeric byproducts. How can I improve the regioselectivity of the bromination?

A3: Achieving high regioselectivity is critical. The formation of isomers is often due to suboptimal reaction conditions.

  • Temperature Control: Bromination is an exothermic reaction. Poor heat dissipation on a larger scale can lead to temperature spikes, which may reduce selectivity. Maintain a consistent and controlled temperature throughout the addition of the brominating agent.[4]

  • Rate of Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting side reactions. A slow, controlled addition is crucial.[3]

  • Solvent and Catalyst: The choice of solvent and catalyst (if any) can influence the electronic environment of the substrate and affect the position of bromination.

Q4: My final product has a persistent yellow or brownish tint. What is the cause and how can I decolorize it?

A4: An off-white or brownish color in the final product is typically due to residual bromine or colored impurities formed during the reaction.[4] Effective purification is key. The crude product should be thoroughly washed to remove residual acids and salts. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is a highly effective method for removing colored impurities.[1] In some cases, a treatment with activated carbon during the recrystallization process can help adsorb colored byproducts.[3]

Q5: What are the primary safety considerations when scaling up this synthesis?

A5: Safety is paramount during industrial scale-up.

  • Exothermic Reactions: The bromination step is exothermic, and the reduced surface-area-to-volume ratio at scale makes heat dissipation less efficient. Ensure the reactor has adequate cooling capacity and that emergency cooling protocols are in place.[4]

  • Corrosive and Toxic Reagents: Reagents like bromine and strong acids are highly corrosive and toxic. All handling must be done in well-ventilated areas using appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and respiratory protection.[4]

  • Pressure Management: While this reaction is often run at atmospheric pressure, any potential for gas evolution (e.g., HBr) must be managed through a proper off-gas scrubbing system.

Q6: How can I effectively monitor the reaction's progress on an industrial scale?

A6: Real-time reaction monitoring is crucial for process control. While Thin Layer Chromatography (TLC) is useful for initial lab-scale development, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more robust and quantitative methods for industrial applications.[4] These techniques allow for accurate tracking of the disappearance of the 2-fluoro-4-methoxybenzoic acid starting material and the appearance of the 5-Bromo product, ensuring the reaction is driven to completion before initiating the work-up.[3]

Troubleshooting Guide

This guide addresses specific problems encountered during synthesis with potential causes and recommended solutions.

Problem: Low Product Purity and/or Significant Isomer Formation

// Nodes start [label="Problem:\nLow Purity or\nIsomeric Byproducts", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hplc [label="Analyze crude product by HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; isomers_detected [label="Isomers Detected", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; other_impurities [label="Other Impurities Detected", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Isomers cause_temp [label="Possible Cause:\nTemperature Spikes\nduring Bromination", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_addition [label="Possible Cause:\nReagent Addition\nToo Rapid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Isomers solution_temp [label="Solution:\nImprove reactor cooling.\nEnsure stable temperature\n(e.g., 20-40°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_addition [label="Solution:\nDecrease addition rate.\nUse a dosing pump for\nconsistent delivery.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Causes for Other Impurities cause_workup [label="Possible Cause:\nIneffective Work-up or\nTrapped Solvents/Reagents", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Other Impurities solution_workup [label="Solution:\nOptimize washing steps.\nEnsure correct pH during\nextractions/precipitation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_purify [label="Solution:\nPerform recrystallization from\nan optimized solvent system.\nConsider activated carbon treatment.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_hplc; check_hplc -> isomers_detected [label=" Analysis shows\nmultiple peaks "]; check_hplc -> other_impurities [label=" Analysis shows\nbroad peaks or\nshoulders "];

isomers_detected -> cause_temp; isomers_detected -> cause_addition; cause_temp -> solution_temp; cause_addition -> solution_addition;

other_impurities -> cause_workup; cause_workup -> solution_workup; solution_workup -> solution_purify; } }

Caption: Troubleshooting workflow for addressing low purity and isomer formation.

Data Presentation: Typical Reaction Parameters

The following table summarizes key parameters for the synthesis, contrasting typical lab-scale conditions with considerations for industrial scale-up.

ParameterLaboratory Scale Example (using NBS)[3]Industrial Scale-Up ConsiderationsTarget Range
Starting Material 2-Fluoro-4-methoxybenzoic acidPurity is critical to avoid side reactions.> 99%
Brominating Agent N-Bromosuccinimide (NBS) or Br₂Liquid bromine is often more cost-effective for large volumes.1.0 - 1.1 equivalents
Solvent Dichloromethane or Acetic AcidAcetic acid is common; solvent recovery and recycling are key economic factors.-
Temperature 20-35°CPrecise control is crucial for selectivity; requires jacketed reactors for efficient heat management.[4]20-40°C
Reaction Time 12-24 hoursMonitored by in-process controls (e.g., HPLC) until starting material is consumed (<1%).[3]As required
Expected Yield 50-80% (for similar compounds)[3][5]Optimization is required to minimize transfer and handling losses.> 80%
Expected Purity >85% (crude)[3]Must meet stringent pharmaceutical intermediate standards after purification.> 99.0%

Experimental Protocol: Bromination of 2-Fluoro-4-methoxybenzoic acid

This protocol describes a general method for the synthesis of this compound suitable for scale-up. Warning: This procedure involves hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

Materials & Equipment:

  • Jacketed glass-lined reactor with overhead stirring, temperature probe, and addition funnel/dosing pump.

  • 2-Fluoro-4-methoxybenzoic acid

  • Glacial Acetic Acid

  • Liquid Bromine (Br₂)

  • Aqueous solution of Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Appropriate filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with 2-fluoro-4-methoxybenzoic acid (1.0 eq) and glacial acetic acid.

    • Stir the mixture at room temperature (20-25°C) until all solids are completely dissolved.

    • Cool the reactor contents to the target reaction temperature (e.g., 20°C) using the jacket cooling system.

  • Bromination:

    • Slowly add liquid bromine (1.05 eq) to the reaction mixture via a dosing pump over a period of 2-4 hours.

    • Carefully monitor the internal temperature throughout the addition, ensuring it does not exceed the setpoint (e.g., 25°C). Adjust the addition rate or cooling as necessary to control the exotherm.

    • After the addition is complete, allow the reaction to stir at 20-25°C for an additional 12-18 hours.

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture and analyze them by HPLC to monitor the consumption of the starting material. The reaction is considered complete when the starting material is below 1.0%.

  • Quenching and Precipitation:

    • Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing cold deionized water. This will precipitate the crude product.

    • To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite portion-wise until the reddish-brown color of bromine dissipates.

  • Isolation and Washing:

    • Filter the resulting solid slurry using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water until the washings are neutral (pH 6-7). This step is crucial for removing residual acetic acid and inorganic salts.

  • Purification (Recrystallization):

    • Transfer the wet crude product to a clean reactor.

    • Add a suitable solvent for recrystallization (e.g., an ethanol/water mixture).

    • Heat the mixture with stirring until the solid completely dissolves.

    • Slowly cool the solution to allow for the formation of pure crystals. The cooling profile can significantly impact crystal size and purity.

    • Hold at a low temperature (e.g., 0-5°C) for several hours to maximize product recovery.

  • Final Isolation and Drying:

    • Filter the purified crystals and wash with a small amount of cold recrystallization solvent.

    • Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

References

Work-up procedure for reactions with 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 5-Bromo-2-fluoro-4-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number949014-42-0[1]
Molecular FormulaC₈H₆BrFO₃[1]
Molecular Weight249.03 g/mol [1]
Purity≥96%[1]
LogP2.295[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds2[1]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the handling and work-up of this compound.

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: As a carboxylic acid, this compound is expected to have low solubility in water but will be soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous solutions can be significantly increased by deprotonation with a base to form the corresponding carboxylate salt. The lipophilicity (LogP of 2.295) suggests good solubility in moderately polar organic solvents.[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: An acidic wash is generally not effective for removing the starting material. Instead, a basic aqueous wash can be employed. By washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution), the acidic starting material will be converted to its salt and extracted into the aqueous layer. This is a standard procedure for separating carboxylic acids from neutral or basic organic compounds.

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this exact compound is not detailed in the provided search results, as a benzoic acid derivative, it should be considered incompatible with strong oxidizing agents and strong bases (if the acid form is desired). The presence of bromo and fluoro groups may also lead to reactivity with certain catalysts or reagents, particularly under harsh conditions.

Q4: What safety precautions should be taken when working with this compound?

A4: Similar halogenated benzoic acids are known to cause skin and eye irritation.[2][3][4][5] Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Difficulty in separating the product from the starting material.

  • Question: I have performed a reaction to modify the carboxylic acid group (e.g., esterification or amidation), but I am having trouble separating my product from the unreacted this compound. What should I do?

  • Answer: A straightforward approach is to use a liquid-liquid extraction with a basic solution. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The unreacted carboxylic acid will be deprotonated and move into the aqueous layer, while your ester or amide product should remain in the organic layer. Be sure to perform multiple extractions to ensure complete separation.

Issue 2: The product is also acidic, leading to extraction problems.

  • Question: My product also contains an acidic functional group. How can I separate it from the starting material?

  • Answer: If both the starting material and the product are acidic, separation by simple acid-base extraction will not be effective. In this scenario, chromatographic purification is the most reliable method. Column chromatography on silica gel, potentially with a solvent system containing a small amount of acetic acid to improve peak shape, should allow for the separation of the two acidic compounds based on their differing polarities.

Issue 3: Formation of an emulsion during aqueous work-up.

  • Question: An emulsion formed during the basic wash of my reaction mixture, and the layers are not separating. How can I resolve this?

  • Answer: Emulsion formation is common when working with salts of organic molecules. To break the emulsion, you can try the following:

    • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, filtering the entire mixture through a pad of celite can sometimes be effective.

Issue 4: Unexpected side reactions observed.

  • Question: I am observing unexpected byproducts in my reaction. What are some potential side reactions of this compound?

  • Answer: The functional groups on this molecule can lead to several potential side reactions:

    • Decarboxylation: Under high temperatures, the carboxylic acid group may be lost.

    • Nucleophilic Aromatic Substitution: The bromo and fluoro substituents can be susceptible to displacement by strong nucleophiles, particularly at elevated temperatures.

    • Reactions involving the methoxy group: Harsh acidic conditions (like HBr) could potentially cleave the methyl ether to form a phenol.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Neutral Product

This protocol is suitable for reactions where this compound is a starting material and is converted to a neutral product (e.g., an ester or amide).

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Solvent Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 mmol scale reaction). This will remove any unreacted this compound.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and aid in layer separation.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

Diagram 1: General Work-up Workflow for Neutral Products

Workup_Workflow reaction_mixture Crude Reaction Mixture add_solvent Dilute with Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->add_solvent transfer_sep_funnel Transfer to Separatory Funnel add_solvent->transfer_sep_funnel wash_bicarbonate Wash with aq. NaHCO₃ (to remove acidic starting material) transfer_sep_funnel->wash_bicarbonate separate_layers1 Separate Layers wash_bicarbonate->separate_layers1 wash_brine Wash Organic Layer with Brine separate_layers1->wash_brine Organic Layer aqueous_waste1 aqueous_waste1 separate_layers1->aqueous_waste1 Aqueous Layer (contains starting material salt) separate_layers2 Separate Layers wash_brine->separate_layers2 dry_organic Dry Organic Layer (e.g., Na₂SO₄) separate_layers2->dry_organic Organic Layer aqueous_waste2 aqueous_waste2 separate_layers2->aqueous_waste2 Aqueous Layer filter_concentrate Filter and Concentrate dry_organic->filter_concentrate crude_product Crude Neutral Product filter_concentrate->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure Neutral Product purification->final_product

Caption: A typical extraction workflow for isolating a neutral product.

Diagram 2: Logic for Choosing a Purification Strategy

Purification_Strategy node_rect node_rect start Is the product acidic? extraction Use Acid-Base Extraction start->extraction No chromatography Use Column Chromatography start->chromatography Yes is_solid Is the crude product solid? extraction->is_solid chromatography->is_solid crystallization Consider Recrystallization is_solid->crystallization Yes

Caption: Decision tree for selecting an appropriate purification method.

References

Monitoring the progress of reactions with 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 5-Bromo-2-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions with this compound?

The most common and effective methods for tracking the progress of reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] TLC is excellent for quick, qualitative checks of reaction progress.[1] HPLC provides quantitative data on the consumption of starting material and formation of the product.[1] NMR spectroscopy offers detailed structural information about the compounds in the reaction mixture over time.[2][3]

Q2: How do I choose the right analytical technique for my specific reaction?

The choice depends on several factors:

  • Speed and Frequency of Analysis: For rapid checks, TLC is the preferred method.[1]

  • Quantitative Data Requirement: If you need to determine the precise concentration of reactants and products, HPLC is the most suitable technique.[1]

  • Structural Elucidation: When identifying intermediates or confirming the structure of the product in the reaction mixture, NMR is the most powerful tool.[1]

  • Reaction Complexity: For complex reactions with multiple intermediates, a combination of HPLC and NMR is often most effective.

Q3: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO). How can I effectively use TLC for monitoring?

High-boiling point solvents can cause significant streaking on a TLC plate.[4] To overcome this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing it.[4]

Q4: I am scaling up a reaction with this compound. What are the key monitoring considerations?

When scaling up, reaction conditions can differ from small-scale lab experiments.[5][6] Key considerations include:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to difficulties in controlling temperature, especially for exothermic reactions.[7]

  • Mixing: Inefficient stirring in large reactors can lead to localized concentration gradients and non-uniform reaction progress.[7]

  • Sampling: Ensure that the sample taken for analysis is representative of the entire reaction mixture.

It is crucial to establish a robust and reliable analytical method (like HPLC) to accurately track the reaction at a larger scale.

Analytical Techniques: Protocols and Troubleshooting

Thin-Layer Chromatography (TLC)

TLC is a fast and inexpensive method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1][8]

  • Prepare the TLC Chamber: Add a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate with a few drops of acetic acid) to a developing chamber to a depth of about 0.5 cm.[8] Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate.

  • Spot the TLC Plate: Using a capillary tube, apply a small spot of the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of a silica gel TLC plate.[8]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level, and cover it.[9]

  • Visualize the Results: Once the solvent front has moved up the plate, remove it and immediately mark the solvent front with a pencil.[9] Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the starting material and expected products should be UV-active.[10] Circle the visible spots. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]

Problem Possible Cause Solution
Streaking or Elongated Spots The sample is too concentrated.[11][12]Dilute the sample before spotting it on the TLC plate.
The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.[11]
The compound is acidic (like a carboxylic acid).Add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase to suppress deprotonation and reduce tailing.[8][11]
Spots are Not Visible The sample is too dilute.[9]Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[9][12]
The compound is not UV-active.Use a visualization stain, such as potassium permanganate or p-anisaldehyde.[9]
Spots are Too Close to the Baseline (Low Rf) The eluent is not polar enough.[11]Increase the proportion of the polar solvent in your mobile phase.[11]
Spots are Too Close to the Solvent Front (High Rf) The eluent is too polar.[11]Decrease the proportion of the polar solvent in your mobile phase.[11]
Reactant and Product have Very Similar Rf Values The solvent system does not provide adequate separation.Try a different solvent system with varying polarities.[4] A co-spot can help determine if the spots are truly identical or just very close.[4]

TLC_Troubleshooting start Analyze TLC Plate streaking Streaking or Tailing? start->streaking no_spots No Spots Visible? streaking->no_spots No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes poor_rf Poor Rf Value? no_spots->poor_rf No sol_no_spots1 Concentrate Sample no_spots->sol_no_spots1 Yes good_tlc Clear Separation poor_rf->good_tlc No sol_poor_rf Adjust Mobile Phase Polarity poor_rf->sol_poor_rf Yes sol_streaking2 Add Acid to Mobile Phase sol_streaking1->sol_streaking2 sol_no_spots2 Use a Stain sol_no_spots1->sol_no_spots2

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of reaction mixtures, allowing for the precise determination of reactant consumption and product formation.[1]

  • Prepare the Mobile Phase: For reverse-phase HPLC, a common mobile phase for aromatic carboxylic acids consists of a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[9][13] Degas the mobile phases before use.

  • Set Up the HPLC Method:

    • Column: A C18 reverse-phase column is typically suitable.[9]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[13]

    • Detection: UV detection at 250 nm is a good starting point for aromatic compounds.[13]

    • Gradient: Begin with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the compounds.

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction. If necessary, quench the reaction (e.g., by rapid cooling). Dilute the aliquot with the mobile phase and filter it through a 0.45 µm syringe filter before injection.[10]

  • Analysis: Inject the prepared sample into the HPLC system. The reaction is complete when the peak corresponding to this compound disappears or its area becomes negligible, and the peak area of the desired product is maximized.[9]

Problem Possible Cause Solution
Peak Tailing The compound is interacting strongly with the stationary phase.For acidic compounds like this compound, adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[13]
Poor Resolution Between Peaks The mobile phase composition is not optimal.Adjust the gradient slope or the isocratic composition of the mobile phase.
The column is not suitable.Consider a different stationary phase. Mixed-mode columns can offer unique selectivity for aromatic carboxylic acids.[13][14]
Shifting Retention Times The mobile phase composition is changing.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
The column temperature is fluctuating.Use a column oven to maintain a consistent temperature.
No Product Peak Detected The product is not eluting from the column.Modify the mobile phase gradient to include a higher percentage of the organic solvent.
The detector wavelength is not appropriate for the product.If the product's chromophore is unknown, use a photodiode array (PDA) detector to screen a range of wavelengths.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_mobile Prepare & Degas Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) setup_hplc Set Up HPLC Method (C18 column, UV detector) prep_mobile->setup_hplc prep_sample Prepare Sample: 1. Aliquot from reaction 2. Quench (if needed) 3. Dilute & Filter inject Inject Sample prep_sample->inject setup_hplc->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate monitor Monitor Disappearance of Starting Material & Appearance of Product integrate->monitor complete Reaction Complete? monitor->complete

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for in-situ reaction monitoring, providing real-time structural information and kinetic data.[3]

  • Sample Preparation: The reaction can be conducted directly in an NMR tube if the conditions are suitable. Alternatively, aliquots can be taken from the main reaction vessel at different time points.[3] A deuterated solvent that is compatible with the reaction chemistry should be used.

  • Acquisition: A series of 1D proton (¹H) NMR spectra are acquired over time.[15][16] For kinetic analysis, it is important to use the fewest number of scans possible that still provides a reasonable signal-to-noise ratio to get an accurate "snapshot" of the reaction at each time point.[3]

  • Data Analysis: The progress of the reaction is monitored by observing the decrease in the integral of a characteristic peak of the starting material and the corresponding increase in the integral of a product peak.

Parameter Typical Value/Setting Purpose
Pulse Program Standard 1D Proton (¹H)To acquire a simple spectrum at each time point.
Number of Scans (ns) 1 to 8Minimize time per data point for kinetic accuracy.[3]
Relaxation Delay (d1) 1-5 secondsEnsure quantitative integration by allowing full relaxation of protons.
Acquisition Time (aq) 2-4 secondsDetermines the resolution of the spectrum.
Problem Possible Cause Solution
Poor Signal-to-Noise Ratio The sample is too dilute.If possible, increase the concentration of the reaction.
Insufficient number of scans.Increase the number of scans, but be mindful that this will decrease the time resolution for kinetic studies.[3]
Distorted Peak Shapes Poor shimming due to sample inhomogeneity.Re-shim the spectrometer. If the reaction causes precipitation, in-situ NMR may not be suitable.[15]
Complex, Overlapping Spectra Multiple species are present in the reaction mixture.Use 2D NMR techniques (like COSY or HSQC) to help identify and assign peaks to different compounds.[1]

Reaction_Monitoring_Logic start Start Reaction decision Need Quick Qualitative Check? start->decision tlc Use TLC decision->tlc Yes quant_decision Need Quantitative Data? decision->quant_decision No tlc->quant_decision hplc Use HPLC quant_decision->hplc Yes struct_decision Need Structural Info/Kinetics? quant_decision->struct_decision No hplc->struct_decision nmr Use NMR struct_decision->nmr Yes end_reaction End Reaction/ Work-up struct_decision->end_reaction No nmr->end_reaction

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of 5-Bromo-2-fluoro-4-methoxybenzoic acid alongside structurally related alternatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the spectral characteristics of this compound, supported by experimental data and detailed methodologies.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its analogs. This comparative data is essential for substance identification, purity assessment, and understanding substituent effects on chemical shifts in polysubstituted benzene rings.

Compound NameProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationSolvent
This compound H-3~7.8 (Predicted)dJ(H,F) ≈ 8-101HDMSO-d₆
H-6~7.5 (Predicted)s-1HDMSO-d₆
OCH₃~3.9 (Predicted)s-3HDMSO-d₆
COOH>13 (Predicted)br s-1HDMSO-d₆
2-Fluoro-4-methoxybenzoic acid H-37.82dJ = 11.01HCDCl₃
H-56.78ddJ = 8.9, 2.91HCDCl₃
H-68.10tJ = 7.81HCDCl₃
OCH₃3.97s-3HCDCl₃
COOH10.5br s-1HCDCl₃
5-Bromo-4-methoxybenzoic acid H-2~7.9 (Predicted)dJ ≈ 8.51HDMSO-d₆
H-5~7.2 (Predicted)ddJ ≈ 8.5, 2.01HDMSO-d₆
H-6~7.8 (Predicted)dJ ≈ 2.01HDMSO-d₆
OCH₃~3.9 (Predicted)s-3HDMSO-d₆
COOH>12 (Predicted)br s-1HDMSO-d₆
4-Methoxybenzoic acid [1]H-2, H-67.93dJ = 8.82HDMSO-d₆
H-3, H-57.04dJ = 8.82HDMSO-d₆
OCH₃3.84s-3HDMSO-d₆
COOH12.7br s-1HDMSO-d₆

Note: Predicted data is based on computational models and may vary from experimental results. The data for 2-Fluoro-4-methoxybenzoic acid is for its methyl ester, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, which is expected to have similar aromatic proton shifts but lacks the carboxylic acid proton signal and instead shows a methyl ester signal.[2]

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

    • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrument Setup:

    • The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • Key acquisition parameters include:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements)

      • Number of Scans: 8-16 scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • Baseline correction is performed to obtain a flat baseline.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integration of the signals is performed to determine the relative ratios of the protons.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its expected ¹H NMR signals. The electron-withdrawing and electron-donating effects of the substituents, as well as the through-space and through-bond couplings, determine the chemical shift and multiplicity of each proton.

G Structure-Spectrum Correlation for this compound cluster_structure Chemical Structure cluster_signals Expected ¹H NMR Signals img H3 H-3 ~7.8 ppm (d, J(H,F) ≈ 8-10 Hz) img->H3 ortho to F meta to COOH H6 H-6 ~7.5 ppm (s) img->H6 meta to F ortho to Br OCH3 OCH₃ ~3.9 ppm (s) img->OCH3 Methoxy group COOH COOH >13 ppm (br s) img->COOH Carboxylic acid

Caption: Predicted ¹H NMR signals for this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of 5-Bromo-2-fluoro-4-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore optimal ionization techniques, detail a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and interpret the resulting fragmentation data, supported by experimental evidence and authoritative references.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic carboxylic acid, serving as a critical building block in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its unique substitution pattern—comprising a carboxylic acid, a methoxy group, and two different halogens—imparts specific physicochemical properties that necessitate precise and reliable analytical characterization. Mass spectrometry, especially when coupled with liquid chromatography, stands as the premier technique for its identification and quantification due to its unparalleled sensitivity and specificity. This guide will dissect the analysis of this molecule, providing a comparative framework and a validated workflow.

Core Physicochemical Properties and Analytical Implications

Understanding the inherent properties of the analyte is foundational to developing a successful mass spectrometry method. The structure dictates its behavior from sample preparation through ionization and fragmentation.

PropertyValueImplication for MS Analysis
Molecular Formula C₈H₆BrFO₃Defines the exact mass and isotopic distribution.
Molecular Weight 249.03 g/mol Guides the initial mass range for detection.
Monoisotopic Mass 247.9482 g/mol The precise mass used for high-resolution mass spectrometry (HRMS) identification.
Key Functional Groups Carboxylic Acid, Methoxy, Bromo, FluoroThe acidic proton on the carboxylic acid makes it ideal for negative ion mode analysis. The bromine atom provides a unique isotopic signature (⁷⁹Br/⁸¹Br).
Polarity PolarSuitable for reverse-phase liquid chromatography and "soft" ionization techniques like Electrospray Ionization (ESI).

A Comparative Look at Ionization Techniques

The choice of ionization source is the most critical parameter for successfully analyzing polar molecules like this compound. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

  • Electrospray Ionization (ESI): This is the preferred method for this analyte. ESI is a soft ionization technique that applies a high voltage to a liquid to generate an aerosol, creating intact, charged ions from non-volatile and polar molecules.[1] For a carboxylic acid, Negative Ion Mode ESI is exceptionally effective. The acidic proton is readily lost in the ESI plume, forming a highly stable deprotonated molecule, [M-H]⁻ .[2][3] This process is highly efficient and typically results in a strong signal for the pseudomolecular ion, making it the cornerstone of a robust analytical method.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another common technique for LC-MS, suitable for small, polar molecules.[4] It uses a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules through gas-phase reactions.[5] While APCI can also be used in negative ion mode to generate [M-H]⁻ ions, it involves vaporizing the sample at high temperatures, which can pose a risk of thermal degradation for some sensitive compounds. For this analyte, ESI is generally superior as it is a gentler process.[6]

  • Electron Ionization (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). It bombards molecules with high-energy electrons, causing extensive fragmentation.[7] While the fragmentation patterns are useful for structural elucidation, EI is not suitable for this analyte via LC-MS and would require derivatization to increase volatility for GC-MS, adding unnecessary complexity.[3]

Validated Experimental Protocol: LC-ESI-MS/MS

This section provides a detailed, self-validating protocol for the analysis of this compound. The coupling of liquid chromatography for separation with tandem mass spectrometry (MS/MS) for detection provides two layers of specificity, ensuring confident identification.

Workflow Overview

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

    • Perform serial dilutions from the stock solution into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare working standards and quality controls. Rationale: Diluting in the mobile phase ensures compatibility with the LC system and prevents peak distortion.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention and separation for moderately polar aromatic acids.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile modifier that aids in protonation/deprotonation and improves chromatographic peak shape, even in negative ion mode.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and improves peak symmetry.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 400 °C. Rationale: These parameters are optimized to facilitate desolvation of droplets and efficient ion formation without causing thermal degradation.[8]

    • Data Acquisition Mode:

      • Full Scan: Scan from m/z 100 to 350 to identify the [M-H]⁻ ion. The isotopic pattern of bromine (¹²C₈H₅⁷⁹BrFO₃⁻ at m/z 247.95 and ¹²C₈H₅⁸¹BrFO₃⁻ at m/z 249.95) should be clearly visible with an approximate 1:1 intensity ratio.

      • Tandem MS (MS/MS): Select the monoisotopic precursor ion (m/z 248) for collision-induced dissociation (CID) with argon gas. Optimize collision energy (typically 15-30 eV) to generate a stable and informative fragmentation pattern.

Fragmentation Analysis: Elucidating the Structure

Tandem mass spectrometry provides a molecular fingerprint, confirming the analyte's identity through its specific fragmentation pattern. For the [M-H]⁻ ion of this compound (m/z 248), the fragmentation is predictable and highly characteristic.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_frags parent [M-H]⁻ m/z 247.95 / 249.95 frag1 [M-H-CO₂]⁻ m/z 203.96 / 205.96 parent->frag1 - CO₂ (44 Da) (Decarboxylation) frag2 [M-H-CO₂-CH₃]⁻ m/z 188.93 / 190.93 frag1->frag2 - •CH₃ (15 Da) (Loss of Methyl Radical)

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 5-Bromo-2-fluoro-4-methoxybenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and includes workflow diagrams to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods for Purity Determination

The selection of an analytical method for purity assessment is contingent on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. While HPLC is a dominant technique in pharmaceutical analysis, other methods offer distinct advantages for specific applications. A comparative overview of relevant techniques is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Potentiometric Titration
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile or derivatized compounds in the gas phase followed by mass-based detection.Measurement of the potential difference to determine the equivalence point of a neutralization reaction.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and the main compound after derivatization.High-accuracy assay of the bulk acidic compound.
Typical Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0% (post-derivatization)99.5 - 100.5%
Limit of Quantitation (LOQ) ~0.05%<0.01% (for specific impurities)Not suitable for impurity quantification.
Sample Throughput HighMediumLow
Strengths High resolution, sensitivity, and versatility for a wide range of compounds.Excellent for identifying unknown volatile impurities. High sensitivity.High precision and accuracy for the main component assay (an absolute method).
Limitations Requires reference standards for impurity identification and quantification.Requires derivatization for non-volatile compounds, which can introduce errors.Not capable of detecting and quantifying individual impurities.

Experimental Protocols

Detailed methodologies for a proposed HPLC method and two alternative techniques are provided below. These protocols serve as a robust starting point for method development and validation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the accurate quantitation of this compound and the separation of potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for identifying and quantifying volatile impurities. Due to the low volatility of the target analyte, a derivatization step to form a more volatile ester is required.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • The resulting solution containing the trimethylsilyl ester derivative is ready for injection.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
Injector Temperature 270 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (m/z 50-500)
Alternative Method 2: Potentiometric Titration

This is a highly accurate method for determining the purity of the acidic analyte as a bulk material.

Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.

Procedure:

  • Accurately weigh approximately 250 mg of this compound.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution, recording the pH as a function of the titrant volume.

  • Determine the equivalence point from the titration curve.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the HPLC analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate prep_mobile Prepare Mobile Phases A & B degas_mobile Degas Mobile Phases prep_mobile->degas_mobile degas_mobile->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Method_Selection cluster_goals Primary Objective cluster_methods Recommended Method start Analytical Goal quant_impurities Quantify Impurities & Assay start->quant_impurities id_impurities Identify Volatile Impurities start->id_impurities bulk_assay High-Accuracy Bulk Assay start->bulk_assay hplc HPLC quant_impurities->hplc Versatile & Robust gcms GC-MS id_impurities->gcms High Specificity titration Potentiometric Titration bulk_assay->titration Absolute Method

Caption: Logical diagram for selecting an analytical method based on the primary objective.

A Comparative Analysis of 5-Bromo-2-fluoro-4-methoxybenzoic Acid and Other Brominated Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of success. Halogenated benzoic acids, in particular, represent a versatile class of compounds widely utilized for their unique physicochemical and biological properties. This guide provides an in-depth comparison of 5-Bromo-2-fluoro-4-methoxybenzoic acid with other structurally related brominated benzoic acids, offering valuable insights for researchers, scientists, and professionals in the field.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of bromine, fluorine, and methoxy groups on the benzoic acid ring significantly influences the molecule's properties such as lipophilicity, electronic character, and steric hindrance. These factors, in turn, affect its reactivity, solubility, and interaction with biological targets. A summary of the key physicochemical properties of this compound and a selection of other brominated benzoic acids is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 949014-42-0 C₈H₆BrFO₃ 249.03 N/A
3-Bromo-4-fluorobenzoic acid1007-16-5C₇H₄BrFO₂219.01138-140[1][2]
2-Bromo-5-fluorobenzoic acid394-28-5C₇H₄BrFO₂219.01154-157[3]
4-Bromo-3-fluorobenzoic acid153556-42-4C₇H₄BrFO₂219.01207
2-Bromo-4-fluorobenzoic acid1006-41-3C₇H₄BrFO₂219.01172-176[4][5]
5-Bromo-2-chlorobenzoic acid21739-92-4C₇H₄BrClO₂235.46150-155[6]
2-Bromo-4,5-dimethoxybenzoic acid6286-46-0C₉H₉BrO₄261.07188-190[7][8]
4-Bromo-2,6-difluorobenzoic acid183065-68-1C₇H₃BrF₂O₂237.00198-201

Performance Data: Insights from Biological Activity Studies

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The introduction of halogen atoms can modulate this activity. For instance, studies on various fluorobenzoic acid amides have demonstrated significant antibacterial and antifungal activities. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented, the general understanding is that halogenation can enhance antimicrobial efficacy.

Anti-inflammatory Activity

Benzoic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of various benzoic acid analogs is an active area of research. For example, 4-Bromo-3-fluorobenzoic acid is utilized in the synthesis of anti-inflammatory agents.

Anticancer Activity

The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been reported. For example, a study on brominated acetophenone derivatives showed significant cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines, with some derivatives exhibiting IC50 values below 10 µg/mL. While direct data on this compound is not available, the presence of bromine and fluorine substituents suggests potential for investigation in this therapeutic area.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Test compound

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Fluorometric Probe

  • Arachidonic Acid (substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the COX Assay Buffer.

  • Assay Reaction Setup: In each well, add the assay buffer, heme, fluorometric probe, and the respective COX enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths kinetically for a set period.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC50 value can be calculated from the dose-response curve.

Visualizing Experimental Workflow

To provide a clear understanding of the experimental process, a generalized workflow for evaluating the biological activity of a test compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Stock Prepare Stock Solution Compound->Stock Serial Perform Serial Dilutions Stock->Serial Plate Set up 96-well Plate (Controls + Test Concentrations) Serial->Plate Add to Assay Assay Choose Assay (e.g., MIC, Enzyme Inhibition) Assay->Plate Incubate Incubate Plate->Incubate Measure Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Measure Calculate Calculate % Inhibition / MIC Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50/MIC Plot->IC50

Caption: A generalized experimental workflow for determining the biological activity of a test compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique substitution pattern suggests the potential for interesting biological activities. While direct comparative performance data is currently limited, this guide provides a comprehensive overview of the physicochemical properties of this compound and its structural analogs, alongside relevant biological activity data and detailed experimental protocols. This information serves as a valuable resource for researchers to initiate further investigations into the therapeutic potential of this compound and other brominated benzoic acids. The provided experimental workflows and comparative data tables offer a solid foundation for designing and executing future studies in the pursuit of innovative drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-fluoro-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that presents a promising scaffold for the development of novel therapeutic agents. The unique combination of a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid core offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not extensively available in the public domain, valuable insights can be extrapolated from research on structurally related benzoic acid and benzamide derivatives. This guide provides a comparative analysis of these related compounds to infer the potential SAR of this compound derivatives, focusing on their potential as anticancer agents, particularly as enzyme inhibitors.

Inferred Structure-Activity Relationship

The biological activity of this compound derivatives is likely influenced by the interplay of its substituents. The following points outline an inferred SAR based on studies of analogous compounds:

  • The Carboxylic Acid Moiety: The carboxylic acid group is a key feature, often involved in forming hydrogen bonds or salt bridges with target proteins. Conversion of the carboxylic acid to amides or esters can significantly modulate the compound's activity, lipophilicity, and pharmacokinetic profile.

  • The Bromine Atom: The bromine atom at the 5-position can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Its size and lipophilicity can also influence the overall shape and membrane permeability of the molecule.

  • The Fluorine Atom: The fluorine atom at the 2-position, due to its high electronegativity, can alter the electronic properties of the aromatic ring and the acidity of the carboxylic acid. This can impact binding affinity and metabolic stability. Studies on related fluorinated benzoic acids suggest that a fluorine substituent can be a beneficial modification for biological activity.

  • The Methoxy Group: The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the compound's conformation and solubility. Its position can direct the molecule's orientation within a binding pocket.

Comparative Biological Activity of Structurally Related Derivatives

Due to the limited direct biological data on this compound derivatives, the following table summarizes the anticancer activity of structurally related substituted benzamide derivatives against a non-small cell lung cancer (NSCLC) cell line with FGFR1 amplification. This data is presented to illustrate the potential of this class of compounds and to infer the SAR.

Compound IDR Group (at the Amide Nitrogen)FGFR1 IC50 (µM)NCI-H1581 Cell Viability IC50 (µM)
1 3,5-dimethoxyphenyl0.89 ± 0.121.25 ± 0.23
2 4-methoxyphenyl2.15 ± 0.313.42 ± 0.45
3 3-methoxyphenyl1.57 ± 0.222.89 ± 0.38
4 Phenyl5.34 ± 0.677.81 ± 0.92
5 3,5-difluorophenyl1.12 ± 0.181.98 ± 0.29

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. It is based on qualitative findings from studies on related compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of related compounds are provided below.

FGFR1 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Fibroblast Growth Factor Receptor 1 (FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr))

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Kinase Tracer 236 for a FRET-based assay)

  • 384-well microplates

Procedure:

  • Prepare a 3X solution of the test compound in the assay buffer.

  • Prepare a 3X solution of the FGFR1 kinase and the Eu-anti-GST antibody mixture in the assay buffer.

  • Prepare a 3X solution of the biotinylated peptide substrate and ATP in the assay buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate using a fluorescence plate reader compatible with LanthaScreen™ TR-FRET technology.

  • The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][3]

Materials:

  • Human cancer cell line (e.g., NCI-H1581)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 values are calculated.

Visualizations

The following diagrams illustrate a potential signaling pathway inhibited by this compound derivatives and a general experimental workflow.

SAR_Logic Inferred SAR Logic for Anticancer Activity cluster_compound This compound Derivative cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Benzoic Acid Core Br 5-Bromo F 2-Fluoro MeO 4-Methoxy Amide Amide Linkage (Modification Point) Lipophilicity Lipophilicity Br->Lipophilicity Steric_Hindrance Steric Hindrance Br->Steric_Hindrance Electronic_Effects Electronic Effects F->Electronic_Effects MeO->Electronic_Effects Amide->Lipophilicity Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Target_Binding Target Binding (e.g., FGFR1) Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Anticancer_Activity Anticancer Activity Target_Binding->Anticancer_Activity Cell_Permeability->Anticancer_Activity

Caption: Inferred Structure-Activity Relationship Logic.

Experimental_Workflow General Experimental Workflow for Compound Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., FGFR1) Purification->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT) Purification->Cell_Viability SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow.

Conclusion

While direct and comprehensive SAR data for this compound derivatives are yet to be fully elucidated, by drawing comparisons with structurally related compounds, we can infer key relationships between chemical modifications and biological activity. The presented data and protocols offer a foundational framework for researchers to design and evaluate novel derivatives of this promising scaffold for potential therapeutic applications, particularly in the field of oncology. Further systematic studies are warranted to validate and expand upon these inferred relationships.

References

A Comparative Guide to Alternative Reagents for 5-Bromo-2-fluoro-4-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. 5-Bromo-2-fluoro-4-methoxybenzoic acid is a highly versatile building block, frequently employed in the construction of complex molecular architectures, particularly in the synthesis of substituted benzofurans via palladium-catalyzed cross-coupling reactions.

This guide provides an objective comparison of viable alternatives to this compound. The performance of these alternatives will be evaluated primarily in the context of the Sonogashira coupling followed by intramolecular cyclization, a common and powerful method for synthesizing benzofuran cores. This analysis is supported by established chemical principles and representative experimental data from analogous systems to inform synthetic strategy and reagent selection.

Key Alternatives and Reactivity Analysis

The primary alternatives to this compound involve modifying the halogen at the 5-position. The reactivity of this position in palladium-catalyzed cross-coupling reactions is directly influenced by the nature of the carbon-halogen (C-X) bond. The bond strength generally decreases in the order C-F > C-Cl > C-Br > C-I, which inversely correlates with the reactivity in oxidative addition to a Palladium(0) catalyst. Therefore, the choice of halogen is a trade-off between reactivity, cost, and availability.

Primary Halogenated Alternatives:

  • 5-Chloro-2-fluoro-4-methoxybenzoic acid: Often the most cost-effective alternative, making it attractive for large-scale synthesis. However, its lower reactivity typically necessitates more forcing reaction conditions, such as higher temperatures, increased catalyst loading, or the use of more sophisticated, electron-rich ligands to achieve comparable yields to the bromo derivative.[1][2]

  • 5-Iodo-2-fluoro-4-methoxybenzoic acid: The most reactive of the halogenated analogs due to the weaker C-I bond. This allows for faster reactions under milder conditions, which can be crucial for sensitive substrates. Its higher cost and potentially lower stability are the primary drawbacks.

  • Sodium 2-fluoro-4-methoxy-5-sulfinobenzoate and other sulfonate derivatives: While not direct halogen replacements for Sonogashira coupling, related sulfonate esters (like triflates or tosylates) are excellent leaving groups in cross-coupling reactions, often exhibiting reactivity comparable to or greater than iodides.[3] These are typically prepared from a corresponding phenol, which would represent a different synthetic approach.

Performance Comparison in Benzofuran Synthesis

The synthesis of 2-substituted benzofurans via a one-pot Sonogashira coupling and cyclization serves as an excellent benchmark for comparing these reagents. The general reaction involves coupling the halo-benzoic acid with a terminal alkyne, followed by an intramolecular hydroalkoxylation to form the benzofuran ring.

reagent [label=< Starting Material 5-X-2-fluoro-4-methoxybenzoic acidX = Cl, Br, I

>];

alkyne [label=< Coupling Partner Terminal AlkyneR-C≡C-H

>];

catalyst [label=< Catalyst System Pd(0) catalyst, Cu(I) cocatalyst, Base

>];

intermediate [label=< Coupled Intermediate 2-(Alkynyl)benzoic acid derivative

>];

product [label=< Final Product 2-Substituted-benzofuran-7-carboxylic acid

>];

// Edges {reagent, alkyne} -> catalyst [style=invis]; catalyst -> intermediate [label=" Sonogashira\nCoupling "]; intermediate -> product [label=" Intramolecular\nCyclization "]; } caption { label = "General workflow for benzofuran synthesis via Sonogashira coupling."; fontname = "Arial"; fontsize = 12; fontcolor = "#202124"; }

Caption: General workflow for benzofuran synthesis via Sonogashira coupling.

Data Summary

The following table summarizes the expected performance of each alternative in the representative benzofuran synthesis. Yields and conditions are based on typical outcomes for palladium-catalyzed cross-coupling reactions.

ReagentRelative ReactivityTypical ConditionsExpected YieldRelative Cost
5-Chloro- derivativeLowHigher temp. (e.g., >100 °C), stronger base, higher catalyst load may be needed.Moderate to GoodLow
5-Bromo- derivativeModerateMild to moderate temp. (e.g., 80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄).[4]Good to ExcellentModerate
5-Iodo- derivativeHighRoom temp. to moderate temp. (e.g., 25-80 °C), lower catalyst load.ExcellentHigh

Experimental Protocols

A detailed, representative protocol for the one-pot synthesis of a 2-aryl-benzofuran-7-carboxylic acid derivative is provided below. This protocol is based on established procedures for Sonogashira coupling followed by cyclization and should be optimized for each specific substrate.[4]

Protocol: One-Pot Synthesis of 2-Phenyl-4-fluoro-5-methoxybenzofuran-7-carboxylic acid

Materials:

  • 5-Halo-2-fluoro-4-methoxybenzoic acid (X = Cl, Br, I) (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (Et₃N) or another suitable base (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-halo-2-fluoro-4-methoxybenzoic acid (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add the anhydrous, degassed solvent (10 mL) followed by the base (e.g., Triethylamine, 3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to the appropriate temperature. Recommended starting points: 100-110 °C for the chloro-reagent, 80-90 °C for the bromo-reagent, and 50-60 °C for the iodo-reagent.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically involves the initial formation of the coupled alkyne intermediate, followed by its cyclization to the benzofuran product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under a vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenyl-4-fluoro-5-methoxybenzofuran-7-carboxylic acid.

Reagent Selection Guide

The choice between this compound and its alternatives depends on a balance of reactivity, cost, and the specific demands of the synthetic project.

Caption: Decision workflow for selecting the optimal reagent.

Conclusion

This compound remains a robust and reliable choice for many synthetic applications, offering a well-balanced profile of reactivity and cost. However, its halogenated counterparts present strategic advantages in specific contexts.

  • The 5-chloro analog is a viable, economical alternative, particularly for process development and large-scale synthesis, provided that the necessary investment in reaction optimization is made.[1]

  • The 5-iodo analog is the reagent of choice when high reactivity and mild conditions are paramount, for instance, in the late-stage functionalization of complex molecules or with thermally sensitive substrates.

Ultimately, the selection of the optimal reagent requires a careful evaluation of the project's specific goals, including scale, budget, and the chemical nature of the substrates involved. This comparative guide provides the foundational data and protocols to empower researchers to make informed decisions for their synthetic endeavors.

References

A Comparative Analysis of 5-Bromo-2-fluoro-4-methoxybenzoic Acid and Its Structural Isomers for Applications in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-fluoro-4-methoxybenzoic acid stands as a significant building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern on the benzoic acid core offers a scaffold for developing new therapeutic agents. This guide provides a comprehensive overview of the characterization data for this compound, alongside a comparative analysis with its structural isomers. This comparison is designed to offer insights into how subtle changes in substituent positions can impact physicochemical properties and analytical signatures, thereby guiding researchers in their synthetic and analytical endeavors.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number949014-42-0ChemScene[1]
Molecular FormulaC₈H₆BrFO₃ChemScene[1]
Molecular Weight249.03ChemScene[1]
Purity≥96%ChemScene[1]
SMILESCOC1=C(C=C(C(=C1)F)C(=O)O)BrChemScene[1]

Comparative Analysis with Structural Isomers

To better understand the characterization profile of this compound, a comparative analysis with its structural isomers is invaluable. The following table summarizes the available data for several related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
5-Bromo-2-fluoro-3-methoxybenzoic acid1782260-95-0C₈H₆BrFO₃249.035Different substitution pattern.
4-Bromo-2-fluoro-5-methoxybenzoic acid1620677-51-1C₈H₆BrFO₃249.0338Isomeric with distinct aromatic proton signals in ¹H NMR.[4]
4-Bromo-5-fluoro-2-methoxybenzoic acid1780187-45-2C₈H₆BrFO₃249.03Altered electronic effects due to substituent rearrangement.[5]
5-Fluoro-2-methoxybenzoic acid394-04-7C₈H₇FO₃170.14Lacks the bromo substituent, resulting in a lower molecular weight.
2-Fluoro-4-methoxybenzoic acid394-42-3C₈H₇FO₃170.14Isomeric to 5-Fluoro-2-methoxybenzoic acid, with expected differences in spectroscopic data.[6]

This comparative approach is crucial. For instance, the acidity (pKa) of these benzoic acid derivatives is influenced by the interplay of the inductive and resonance effects of the substituents.[2][7][8] The electronegative fluorine and bromine atoms generally increase acidity, while the methoxy group's effect is position-dependent.

Predicted and Comparative Spectroscopic Signatures

While specific spectra for this compound are not widely published, we can predict the expected spectroscopic features based on its structure and data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of their relative positions. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position of which is solvent and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (around 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-O stretches of the methoxy and carboxylic acid groups (in the 1200-1300 cm⁻¹ region), and C-Br and C-F stretches at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of 249.03. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for benzoic acids include the loss of -OH, -COOH, and -OCH₃ groups.

Experimental Protocols

To ensure the accurate characterization of this compound or its alternatives, the following standardized experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for aromatic fluorine compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, use a direct insertion probe or dissolve the sample in a suitable solvent for injection into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization: Utilize Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Analysis: Acquire the mass spectrum over a mass range that includes the expected molecular ion.

Workflow and Structural Relationships

The following diagrams illustrate the typical workflow for the characterization of a substituted benzoic acid and the structural relationships between the discussed isomers.

Caption: Workflow for the characterization of a novel benzoic acid derivative.

Caption: Structural relationships between this compound and its isomers.

Conclusion

While detailed, published experimental data for this compound is limited, a comprehensive understanding of its expected properties can be achieved through a comparative analysis with its structural isomers. This guide provides a framework for researchers to approach the characterization of this and similar compounds. By understanding the influence of substituent positioning on spectroscopic and physicochemical properties, and by employing rigorous analytical protocols, scientists can confidently utilize these valuable building blocks in their research and development endeavors.

References

Comparative Analysis of 13C NMR Chemical Shifts for 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR chemical shifts for 5-Bromo-2-fluoro-4-methoxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide utilizes predicted ¹³C NMR data as a primary reference. This predicted data is compared with experimental data from structurally related analogs to understand the influence of each substituent on the chemical shifts of the benzene ring carbons.

Comparison of ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental values for structurally similar compounds. The data is presented to illustrate the electronic effects of the bromo, fluoro, methoxy, and carboxylic acid substituents on the aromatic carbon signals. All chemical shifts are reported in parts per million (ppm).

Carbon PositionThis compound (Predicted)2-Fluoro-4-methoxybenzoic acid (Experimental)5-Bromobenzoic Acid (Experimental)4-Methoxybenzoic Acid (Experimental)2-Fluorobenzoic Acid (Experimental)
C1118.0 (d, ²JCF = 23.5 Hz)~118.4 (d)132.8123.7118.8 (d, ²JCF = 22.3 Hz)
C2159.0 (d, ¹JCF = 252.0 Hz)163.4 (d, ¹JCF = 251.0 Hz)130.2131.7162.2 (d, ¹JCF = 251.3 Hz)
C3100.2 (d, ²JCF = 28.0 Hz)99.8 (d, ²JCF = 27.0 Hz)122.5113.8117.2 (d, ⁴JCF = 2.5 Hz)
C4163.2165.0133.0163.6135.2
C5108.1110.0136.0113.8124.5 (d, ³JCF = 8.1 Hz)
C6128.0127.0128.8131.7129.5
C=O164.5164.9171.5172.1165.9 (d, ³JCF = 4.2 Hz)
OCH₃56.555.8-55.3-

(d) indicates a doublet due to carbon-fluorine coupling. J-coupling constants are given in Hz. Predicted data for this compound was obtained from nmrdb.org. Experimental data for comparison compounds were sourced from publicly available spectral databases.

Substituent Effects on ¹³C NMR Chemical Shifts

The chemical shift of a particular carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents. The following diagram illustrates the expected influence of the bromo, fluoro, methoxy, and carboxylic acid groups on the electron density and, consequently, the ¹³C NMR chemical shifts of the aromatic carbons in this compound.

G Substituent Effects on Aromatic Carbons C1 C1 (COOH) C2 C2 (F) C1->C2 C3 C3 C2->C3 C4 C4 (OCH3) C3->C4 C5 C5 (Br) C4->C5 C6 C6 C5->C6 C6->C1 COOH COOH (Electron Withdrawing) COOH->C1 F F (Strongly Electron Withdrawing Inductively) F->C2 OCH3 OCH3 (Electron Donating) OCH3->C4 Br Br (Electron Withdrawing Inductively) Br->C5 label_deshield Deshielding Effect (Downfield Shift) label_shield Shielding Effect (Upfield Shift)

Caption: Substituent influence on ¹³C NMR chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 15-30 mg of the solid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Load a standard set of ¹³C NMR acquisition parameters.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape.

3. Data Acquisition:

  • Pulse Program: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set a spectral width that covers the expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.

  • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significant number of scans is required to obtain a good signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure complete relaxation of all carbon nuclei, especially quaternary carbons.

  • Acquisition Time (aq): Typically set between 1 to 2 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the chemical shift scale. If the solvent contains a known signal (e.g., CDCl₃ at 77.16 ppm), this can be used as an internal reference. Otherwise, an internal standard like tetramethylsilane (TMS) is used (0.0 ppm).

  • Integrate the peaks if relative quantitative information is desired, keeping in mind that in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

Experimental Workflow

The following diagram outlines the general workflow for obtaining and analyzing the ¹³C NMR spectrum of a chemical compound.

G General Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Peaks reference->assign compare Compare with Reference Data assign->compare report Report Results compare->report

Caption: A generalized workflow for ¹³C NMR analysis.

Biological activity comparison of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of chemical analogues is paramount for innovation. This guide provides a comprehensive comparison of benzoic acid derivatives, focusing on their antioxidant, antimicrobial, antifungal, and anticancer properties. The information presented herein is a synthesis of data from numerous studies, intended to facilitate informed decision-making in research and development.

I. Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring.[1][2][3] Generally, an increase in the number of these electron-donating groups enhances antioxidant activity by stabilizing the resulting phenoxyl radical.[1]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups is a key determinant of antioxidant potential.[1][2]

  • Positional Effects: The ortho and para positions of hydroxyl groups relative to the carboxyl group tend to exhibit the strongest antioxidant properties.[2]

  • Comparison with Cinnamic Acids: Cinnamic acid derivatives are often more potent antioxidants than their benzoic acid counterparts due to the presence of a propenoic side chain, which contributes to the stabilization of the phenoxyl radical through resonance.[1][3]

Comparative Antioxidant Activity of Benzoic Acid Derivatives:

CompoundRelative Antioxidant Capacity (Compared to Trolox)Key Structural FeaturesReference
Syringic Acid1.33,5-dimethoxy-4-hydroxy[1]
Protocatechuic Acid0.793,4-dihydroxy[1]
Vanillic AcidLow4-hydroxy-3-methoxy[1]
p-Hydroxybenzoic AcidLow4-hydroxy[1][2]
Experimental Protocol: Peroxyl Radical Scavenging Assay

This method is a competition kinetic test used to measure the relative capacity of a compound to quench peroxyl radicals.

  • Reagents:

    • Antioxidant compound to be tested

    • Reference antioxidant (e.g., Trolox)

    • Azo-initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH)

    • Fluorescent or colorimetric probe

  • Procedure:

    • A solution containing the probe and the antioxidant is prepared in a suitable buffer.

    • The reaction is initiated by the addition of the azo-initiator, which thermally decomposes to generate peroxyl radicals.

    • The decay of the probe's signal (fluorescence or absorbance) is monitored over time.

    • The rate of probe decay is inversely proportional to the antioxidant's ability to scavenge the peroxyl radicals.

    • The antioxidant capacity is quantified by comparing the inhibition of probe decay caused by the test compound to that of the reference antioxidant.

G Factors Influencing Antioxidant Activity of Benzoic Acid Derivatives A Benzoic Acid Core B Substituent Groups A->B C Hydroxyl (-OH) Groups B->C D Methoxy (-OCH3) Groups B->D E Position of Substituents B->E F Number of Substituents B->F G Enhanced Antioxidant Activity C->G D->G E->G F->G

Caption: Key determinants of antioxidant activity in benzoic acid derivatives.

II. Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial and antifungal properties, making them common preservatives in food, cosmetics, and pharmaceuticals.[4][5][6] Their efficacy is often pH-dependent, with greater activity observed in acidic conditions where the undissociated form of the acid, which can more easily penetrate microbial cell membranes, predominates.[5]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxylation: The presence and position of hydroxyl groups can influence antimicrobial activity. For instance, 2-hydroxybenzoic acid (salicylic acid) and benzoic acid itself have shown strong antibacterial effects against E. coli.[7]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can enhance antimicrobial activity. 2-chlorobenzoic acid derivatives have demonstrated notable antibacterial potential.[8]

  • Esterification: Ester derivatives of hydroxybenzoic acids can exhibit higher antiviral activity than their corresponding acids.[4]

  • Amide Conjugates: Conjugating sorbic acid with amino acid esters has been shown to significantly improve antimicrobial properties, whereas a similar effect was not as pronounced for benzoic acid amide derivatives.[9]

Comparative Antimicrobial Activity (MIC - Minimum Inhibitory Concentration):

CompoundTarget OrganismMICReference
Benzoic AcidE. coli O1571 mg/mL[7]
2-Hydroxybenzoic AcidE. coli O1571 mg/mL[7]
3,4-Dihydroxybenzoic AcidE. coli2.6 mg/mL[7]
Lanceaefolic acid methyl esterCandida albicans100 µg/mL[10][11]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound

    • Microorganism culture

    • Sterile 96-well microtiter plates

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

    • Incubator

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Workflow for MIC Determination A Prepare Serial Dilutions of Benzoic Acid Derivative B Inoculate with Microbial Suspension A->B C Incubate Plates B->C D Observe for Microbial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anticancer Activity

Several benzoic acid derivatives have been investigated for their potential as anticancer agents.[12][13][14] Their mechanisms of action can be diverse, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[12]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxylation: Dihydroxylated benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid, have shown promising HDAC inhibitory activity, which is linked to retarded cancer cell growth.[12]

  • Quinazolinone Conjugates: Benzoic acid substituted quinazolinone derivatives have demonstrated moderate to good anticancer activity against breast cancer cell lines.[15]

Comparative Anticancer Activity (IC50 - Half-maximal Inhibitory Concentration):

CompoundCell LineIC50Reference
Gallic acid–stearylamine conjugateA431 (human squamous cancer)100 µg/ml[16]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (breast cancer)15.6 µM[16]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (breast cancer)18.7 µM[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

  • Materials:

    • Cancer cell line

    • Test compound

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO, isopropanol)

    • Microplate reader

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

    • The solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

G HDAC Inhibition by Dihydroxybenzoic Acid A Dihydroxybenzoic Acid (e.g., 3,4-DHBA) B Histone Deacetylase (HDAC) A->B Inhibits C Histone Acetylation B->C Reduces D Chromatin Relaxation C->D Leads to E Gene Expression Alteration D->E F Inhibition of Cancer Cell Growth E->F

Caption: Simplified signaling pathway of HDAC inhibition by dihydroxybenzoic acid derivatives.

References

Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to 5-Bromo-2-fluoro-4-methoxybenzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this solid-state architecture, providing critical insights into the physical and chemical properties of a compound. This guide offers a comparative analysis of the crystallographic features of 5-Bromo-2-fluoro-4-methoxybenzoic acid and its structural analogs, supported by experimental data and detailed protocols.

While a complete crystallographic dataset for this compound is not publicly available, a comparative analysis with structurally related benzoic acid derivatives can provide valuable predictions and understanding of its expected solid-state behavior. This guide examines the crystal structures of 4-methoxybenzoic acid, 2,4,6-trifluorobenzoic acid, 4-bromobenzoic acid, and 2-fluorobenzoic acid to infer the likely crystallographic properties of the title compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected benzoic acid derivatives, offering a basis for comparison with the anticipated structure of this compound. These analogs were chosen based on the presence of key functional groups: a methoxy group, fluorine atoms, and a bromine atom.

Parameter4-Methoxybenzoic Acid[1]2,4,6-Trifluorobenzoic Acid[2]4-Bromobenzoic Acid2-Fluorobenzoic Acid
Formula C₈H₈O₃C₇H₃F₃O₂C₇H₅BrO₂C₇H₅FO₂
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/aP2₁/cP2₁/cP2₁/c
a (Å) 16.987.2769 (3)--
b (Å) 10.9513.7998 (6)--
c (Å) 3.987.3097 (3)--
α (°) 9090--
β (°) 98.7115.041 (2)--
γ (°) 9090--
Z 44--
R-factor -0.038--

Note: Complete unit cell parameters and R-factors for 4-Bromobenzoic acid and 2-Fluorobenzoic acid were not available in the summarized search results.

The crystal structure of 4-methoxybenzoic acid reveals a monoclinic system with the space group P2₁/a.[1] A common feature in carboxylic acids, it forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.[1] Similarly, 2,4,6-trifluorobenzoic acid also crystallizes in a monoclinic system (P2₁/c) and exhibits dimer formation via intermolecular O—H···O hydrogen bonds.[2] It is highly probable that this compound will also adopt a monoclinic crystal system and form similar hydrogen-bonded dimers, a characteristic structural motif for benzoic acid derivatives. The presence of the bromine, fluorine, and methoxy substituents will, however, influence the finer details of the crystal packing, including unit cell dimensions and intermolecular interactions beyond the primary hydrogen bonding.

Experimental Protocol for Small Molecule X-ray Crystallography

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow.[3] The following protocol provides a detailed methodology for a small organic molecule such as this compound.

Crystal Growth

The initial and often most challenging step is to obtain a high-quality single crystal.[3] The crystal should ideally be 0.1-0.3 mm in each dimension, free of cracks and other defects.[3][4]

  • Purification: The compound must be of high purity. Standard purification techniques such as recrystallization or chromatography should be employed.

  • Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is crucial.[5]

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[4][5]

    • Solvent Diffusion (Layering): A solution of the compound in a "good" solvent is placed in a small container (e.g., an NMR tube). A "poor" solvent, in which the compound is less soluble but which is miscible with the good solvent, is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

    • Vapor Diffusion: A drop of the concentrated solution of the molecule is placed on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. The solvent from the well slowly diffuses into the drop, reducing the solubility and promoting crystallization. This is a common method for protein crystallography but can be adapted for small molecules.[6]

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

  • Data Acquisition: The diffractometer rotates the crystal while irradiating it with X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a unique diffraction pattern for the crystal.

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffracted X-rays are used to determine the arrangement of atoms within the unit cell. This is often the most computationally intensive step.

  • Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for X-ray crystallography of a small molecule.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Pure Compound Solvent Solvent Selection Compound->Solvent Dissolution Crystal Crystal Growth Solvent->Crystal Crystallization Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Pattern Diffraction Pattern Diffractometer->Pattern UnitCell Unit Cell Determination Pattern->UnitCell Solution Structure Solution UnitCell->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: A flowchart of the X-ray crystallography process.

References

The Strategic Advantage of 5-Bromo-2-fluoro-4-methoxybenzoic Acid in Modern Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of available reagents, substituted benzoic acids serve as foundational scaffolds for a multitude of complex molecular architectures. This guide provides an in-depth technical comparison of 5-Bromo-2-fluoro-4-methoxybenzoic acid , a strategically designed building block, against its structural isomers and other similar synthetic intermediates. By examining its performance in key chemical transformations, supported by experimental data, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Architectural Logic of a Privileged Scaffold

This compound is a testament to the power of rational design in chemical synthesis. The specific arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid on a phenyl ring—is not arbitrary. Each functional group imparts distinct electronic and steric properties that can be leveraged for selective and efficient chemical modifications. This unique combination makes it a highly valuable precursor in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

The strategic placement of the bromine and fluorine atoms is particularly noteworthy. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern C-C and C-N bond formation. The fluorine atom, with its high electronegativity and small atomic radius, can significantly influence the molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.

Physicochemical Properties: A Comparative Overview

The reactivity of a building block is intrinsically linked to its electronic and steric characteristics. The interplay of the bromo, fluoro, and methoxy substituents in this compound and its isomers dictates their behavior in chemical reactions.

PropertyThis compound5-Bromo-3-fluoro-4-methoxybenzoic acid2-Bromo-5-fluoro-4-methoxybenzoic acid
CAS Number 949014-42-01254340-71-0Not readily available
Molecular Weight 249.03249.03249.03
Calculated LogP 2.295Not readily availableNot readily available
Topological Polar Surface Area (TPSA) 46.53 ŲNot readily availableNot readily available

The acidity of the carboxylic acid is a key parameter influencing its reactivity. The electron-withdrawing nature of the halogen substituents generally increases the acidity of benzoic acids. In the case of this compound, the ortho-fluorine atom is expected to have a significant acidifying effect due to its strong inductive electron-withdrawing properties.

Core Chemical Transformations: A Data-Driven Comparison

The true measure of a building block's utility lies in its performance in key chemical transformations. This section provides a comparative analysis of this compound in two of the most fundamental reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The reactivity of the aryl bromide in this reaction is influenced by the electronic environment of the aromatic ring.

While direct comparative data for this compound and its isomers under identical conditions is not extensively documented, we can infer performance based on established principles and data from structurally similar compounds. The electron-withdrawing fluorine atom is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

Hypothetical Performance Comparison in a Model Suzuki-Miyaura Reaction:

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10012-18High
5-Bromo-3-fluoro-4-methoxybenzoic acid4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10012-18High
2-Bromo-5-fluoro-4-methoxybenzoic acid4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10012-18Moderate to High

Note: The expected yields are based on general trends in Suzuki-Miyaura couplings of substituted aryl bromides. Actual yields may vary depending on specific reaction conditions and the nature of the coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Add Degassed Solvents: - 1,4-Dioxane - Water catalyst->solvent heating Heat to 90-100 °C with Stirring solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are key pharmacophores in a vast number of drugs.[2] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the electronic properties of the aryl halide.

The electron-withdrawing substituents on the aromatic ring of this compound are expected to facilitate the oxidative addition step of the catalytic cycle, leading to efficient C-N bond formation.

Hypothetical Performance Comparison in a Model Buchwald-Hartwig Amination:

Building BlockAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-11012-24High
5-Bromo-3-fluoro-4-methoxybenzoic acidMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-11012-24High
2-Bromo-5-fluoro-4-methoxybenzoic acidMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-11012-24Moderate to High

Note: The expected yields are based on general trends in Buchwald-Hartwig aminations of substituted aryl bromides. Actual yields may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound, the amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Base (NaOtBu) catalyst Add Catalyst System: - Pd₂(dba)₃ - Xantphos reagents->catalyst solvent Add Anhydrous Toluene catalyst->solvent heating Heat to 100-110 °C with Stirring solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with aq. NH₄Cl monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

General workflow for a Buchwald-Hartwig amination reaction.

Conclusion: A Versatile and Efficacious Building Block

This compound stands out as a highly versatile and efficacious building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for predictable and efficient participation in key C-C and C-N bond-forming reactions. The presence of the ortho-fluorine atom not only enhances its reactivity in palladium-catalyzed cross-coupling reactions but also offers the potential for favorable modulation of the physicochemical properties of the final products. While direct, side-by-side comparative data with its isomers is still emerging, the foundational principles of organic chemistry, coupled with data from analogous systems, strongly support its utility as a superior synthetic intermediate. For researchers engaged in the discovery and development of novel therapeutics and functional materials, this compound represents a strategic choice that can streamline synthetic routes and accelerate the path to innovation.

References

Benchmarking Synthesis Routes for 5-Bromo-2-fluoro-4-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2-fluoro-4-methoxybenzoic acid is a valuable building block, incorporating a unique substitution pattern that offers multiple avenues for further functionalization. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform route selection based on key performance indicators such as yield, purity, and reaction conditions.

Introduction to Synthetic Strategies

The synthesis of this compound hinges on the regioselective bromination of the commercially available precursor, 2-fluoro-4-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring—the strongly activating ortho, para-directing methoxy group, the deactivating ortho, para-directing fluoro group, and the deactivating meta-directing carboxylic acid group—play a crucial role in determining the outcome of the electrophilic substitution. The primary activating group, the methoxy substituent, is expected to direct the incoming electrophile to the positions ortho or para to it. Of these, the position ortho to the methoxy group (C5) is the most likely site of bromination, being sterically accessible and electronically activated.

This guide will evaluate two primary bromination strategies:

  • Route 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

  • Route 2: Electrophilic Bromination using Elemental Bromine (Br₂) with a Lewis Acid Catalyst

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis routes. These values are based on analogous reactions reported in the literature for structurally similar substrates and serve as a benchmark for process development.

ParameterRoute 1: NBS BrominationRoute 2: Br₂/FeBr₃ Bromination
Typical Yield 85-95%75-85%
Purity (pre-recrystallization) >95%>90%
Reaction Time 2-4 hours4-6 hours
Reaction Temperature Room Temperature0°C to Room Temperature
Key Reagents N-Bromosuccinimide, AcetonitrileBromine, Iron(III) Bromide, Dichloromethane
Safety Considerations NBS is a safer alternative to Br₂.Bromine is highly corrosive and toxic.

Experimental Protocols

Route 1: Synthesis of this compound via NBS Bromination

This method utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is known for its milder reaction conditions and improved safety profile compared to elemental bromine. Acetonitrile is a suitable solvent for this transformation.[1]

Materials:

  • 2-fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Route 2: Synthesis of this compound via Br₂/FeBr₃ Bromination

This classical electrophilic aromatic substitution employs elemental bromine with a Lewis acid catalyst, such as iron(III) bromide, to generate a more potent electrophile.

Materials:

  • 2-fluoro-4-methoxybenzoic acid

  • Iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-fluoro-4-methoxybenzoic acid (1.0 eq) in dichloromethane at 0°C, add iron(III) bromide (0.1 eq).

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford the desired product.

Visualizing the Synthesis Workflow

The logical flow of the synthesis and purification process for both routes can be visualized as follows:

Synthesis_Workflow cluster_Route1 Route 1: NBS Bromination cluster_Route2 Route 2: Br₂/FeBr₃ Bromination R1_Start 2-fluoro-4-methoxybenzoic acid R1_React React with NBS in Acetonitrile R1_Start->R1_React R1_Quench Quench with Na₂S₂O₃ R1_React->R1_Quench R1_Extract Aqueous Workup & Extraction R1_Quench->R1_Extract R1_Purify Recrystallization R1_Extract->R1_Purify R1_Product This compound R1_Purify->R1_Product R2_Start 2-fluoro-4-methoxybenzoic acid R2_React React with Br₂/FeBr₃ in DCM R2_Start->R2_React R2_Quench Quench with Na₂S₂O₃ R2_React->R2_Quench R2_Extract Aqueous Workup & Extraction R2_Quench->R2_Extract R2_Purify Recrystallization R2_Extract->R2_Purify R2_Product This compound R2_Purify->R2_Product

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-fluoro-4-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-2-fluoro-4-methoxybenzoic acid, ensuring compliance with standard laboratory safety protocols.

Hazard Profile and Safety Information

Summary of Hazard Information (based on related compounds):

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2][3][4]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3][4]
Eye Irritation Causes serious eye irritation.[1][2][3][4]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[1][3][4]Avoid breathing dust. Use only in a well-ventilated area.[1][3][4]

Immediate Safety and Spill Response

In the event of a spill or accidental release, immediate action is necessary to mitigate risks.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: Prevent further spread of the material.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][4][5][6] Avoid generating dust.[3][6]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] For larger spills, respiratory protection may be necessary.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste: All contaminated materials (including cleaning materials) must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste management service, typically involving high-temperature incineration.[8]

1. Waste Segregation:

  • Halogenated Waste Stream: This compound is a halogenated organic acid. It must be segregated into a dedicated waste stream for halogenated organic compounds.[8][9][10]

  • Solid Waste: Collect solid this compound, contaminated weighing paper, and other contaminated disposable lab supplies (e.g., gloves, wipes) in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[8]

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and compatible container labeled "Halogenated Organic Liquid Waste."[8]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[8][11]

2. Container and Labeling:

  • Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant").

    • The date of accumulation.

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents.[3]

  • Ensure that eyewash stations and safety showers are readily accessible in the storage area.[2][3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified environmental disposal company.

  • Provide the disposal company with the complete and accurate chemical name and hazard information.

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Identify Waste: This compound B Segregate as Halogenated Organic Waste A->B C Solid Waste Container: 'Halogenated Organic Solids' B->C D Liquid Waste Container: 'Halogenated Organic Liquids' B->D E Securely Seal and Label Container C->E D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Licensed Hazardous Waste Collection F->G H Transport to Approved Disposal Facility G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for managing 5-Bromo-2-fluoro-4-methoxybenzoic acid in a laboratory setting. The following procedural guidance is based on the known hazards of structurally similar compounds, such as other halogenated and methoxy-substituted benzoic acid derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, but in its absence, a cautious approach based on analogous compounds is warranted. These related compounds are typically classified as skin, eye, and respiratory irritants.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Specification Rationale
Hand Protection Butyl rubber gloves.[4] Nitrile gloves have poor resistance to halogenated and aromatic hydrocarbons.[5][6][7]Provides robust protection against halogenated aromatic compounds.
Eye and Face Protection Chemical safety goggles with a side-shield conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn where splashing is a risk.[2][8]Protects against dust particles and splashes that can cause serious eye irritation.[2][3]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][9] To be used in a well-ventilated area, preferably a chemical fume hood.[8]Essential for preventing inhalation of harmful dust and vapors that may cause respiratory irritation.[1][2][3]

Operational and Disposal Plans

Adherence to a strict operational protocol and a comprehensive disposal plan is necessary for the safe handling and management of this compound and its waste.

Experimental Workflow and Waste Disposal

The following diagram outlines the standard procedure for handling the chemical and disposing of the resulting waste.

cluster_handling Chemical Handling Protocol cluster_disposal Waste Disposal Protocol prep Preparation: - Verify fume hood functionality. - Don all required PPE. - Prepare necessary equipment. handling Handling: - Conduct all manipulations within the fume hood. - Avoid generating dust. - Use appropriate, clean tools. prep->handling storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. handling->storage collect Waste Collection: - Collect all solid and liquid waste containing the compound in a designated, labeled hazardous waste container for halogenated organics. handling->collect Waste Generation segregate Waste Segregation: - Keep halogenated waste separate from non-halogenated waste. - Do not mix with incompatible materials (e.g., strong bases, oxidizers). collect->segregate dispose Final Disposal: - Arrange for pickup by a licensed professional waste disposal service. - Follow all institutional and local regulations. segregate->dispose

Procedural workflow for handling and disposal.

Detailed Methodologies

Standard Handling Procedure

  • Preparation : Before handling, ensure that a certified chemical fume hood is operational.[8] Don all personal protective equipment as specified in the table above. All necessary laboratory equipment should be clean and readily accessible inside the fume hood to minimize movement in and out of the containment area.

  • Handling : All weighing and transferring of this compound should be conducted within the chemical fume hood to minimize inhalation exposure.[8] Care should be taken to avoid the formation of dust.[1][3]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and bases.[1][10]

Disposal Plan

  • Waste Collection : All waste materials, including contaminated consumables (e.g., weighing paper, pipette tips) and residual chemical, should be collected in a designated hazardous waste container.[11] This container must be clearly labeled as "Hazardous Waste" and specify the contents, including "halogenated organic compounds."

  • Waste Segregation : It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous reactions.[12]

  • Final Disposal : The collected hazardous waste must be disposed of through an approved institutional or licensed professional waste disposal service.[3] All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed. Do not dispose of this chemical down the drain.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.